molecular formula C8H9BrClNO2 B3210526 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride CAS No. 1071455-12-3

2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

Cat. No.: B3210526
CAS No.: 1071455-12-3
M. Wt: 266.52 g/mol
InChI Key: ZLGMUDZTEIIRJB-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromophenyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H9BrClNO2 and its molecular weight is 266.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(3-bromophenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGMUDZTEIIRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071455-12-3
Record name Benzeneacetic acid, α-amino-3-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071455-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Molecular Structure and Properties of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Application Note

Executive Summary

2-Amino-2-(3-bromophenyl)acetic acid hydrochloride (also known as 3-Bromophenylglycine HCl) is a critical non-proteinogenic amino acid scaffold used in modern drug discovery. It serves as a bifunctional building block: the phenylglycine core provides a rigid, chiral linker often used to constrain peptide conformation, while the meta-bromo substituent offers an orthogonal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, validated synthetic routes, and its strategic utility in peptidomimetic design.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule features a central


-carbon bonded to an amino group, a carboxylic acid, and a 3-bromophenyl ring. Unlike flexible aliphatic amino acids (e.g., glycine, alanine), the phenyl ring at the 

-position introduces significant steric bulk and

-

stacking potential.
  • Chirality: The

    
    -carbon is a stereocenter. The compound exists as two enantiomers: (R) and (S). In drug development, the specific enantiomer is often selected to match the binding pocket of the target protein (e.g., thrombin active sites).
    
  • The Meta-Bromo Handle: The bromine atom at the 3-position is electronically distinct from para-substituted analogs. It withdraws electrons via induction (-I effect), slightly increasing the acidity of the

    
    -proton compared to unsubstituted phenylglycine.
    
Key Properties Table
PropertyData / Description
IUPAC Name This compound
Common Name 3-Bromophenylglycine HCl
CAS Number 14328-54-2 (Racemic) / 1071455-12-3 (Enantiopure forms vary)
Molecular Formula

(Salt form)
Molecular Weight 266.52 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, DCM)
pKa (Calc) Carboxyl: ~2.1
H-Bond Donors/Acceptors 3 Donors / 3 Acceptors

Synthetic Routes & Manufacturing

The industrial standard for synthesizing phenylglycine derivatives is the Strecker Synthesis . This route is preferred for its scalability and the availability of the starting material, 3-bromobenzaldehyde.

The Strecker Protocol (Step-by-Step)

Pre-requisite: All reactions involving cyanide must be performed in a well-ventilated fume hood with appropriate cyanide sensors and antidotes available.

  • Imine Formation:

    • Reagents: 3-Bromobenzaldehyde, Ammonium Chloride (

      
      ), Sodium Cyanide (
      
      
      
      ), Ammonia (
      
      
      ).
    • Solvent: Methanol/Water mixture (1:1).

    • Procedure: The aldehyde is condensed with ammonia to form an imine intermediate in situ. Cyanide attacks the imine carbon to form the

      
      -aminonitrile.
      
    • Scientist's Note: Maintain temperature below 40°C to prevent polymerization of the aldehyde.

  • Hydrolysis:

    • Reagents: Concentrated Hydrochloric Acid (

      
      , 6M to 12M).
      
    • Procedure: The aminonitrile is refluxed in strong acid. This converts the nitrile (

      
      ) to a carboxylic acid (
      
      
      
      ).
    • Critical Step: The reaction initially forms the amide, which requires sustained heat (reflux ~4-6 hours) to fully hydrolyze to the acid.

  • Salt Formation & Purification:

    • Workup: The solvent is evaporated.[1] The residue is redissolved in minimal hot water and precipitated with excess HCl or acetone.

    • Result: The hydrochloride salt crystallizes out, leaving behind ammonium salts.

Synthetic Workflow Diagram

StreckerSynthesis Start 3-Bromobenzaldehyde Imine Imine Intermediate Start->Imine + NH3 / NH4Cl Nitrile α-Aminonitrile Imine->Nitrile + NaCN (Strecker) Hydrolysis Acid Hydrolysis (Reflux HCl) Nitrile->Hydrolysis HCl, Heat Product 3-Bromophenylglycine HCl Salt Hydrolysis->Product Crystallization

Figure 1: The Strecker synthesis pathway converting 3-bromobenzaldehyde to the target amino acid HCl salt.[2]

Reactivity & Divergent Synthesis

For researchers, the value of this molecule lies in its dual reactivity . It can be elaborated in two orthogonal directions: modification of the amino acid backbone or functionalization of the aromatic ring.

The Bromine Handle: Suzuki-Miyaura Coupling

The 3-bromo position allows the molecule to serve as an electrophile in Palladium-catalyzed cross-coupling.

  • Why it matters: This allows the introduction of biaryl structures after the amino acid core is established, or before peptide coupling.

  • Protocol Insight:

    • Catalyst:

      
       or 
      
      
      
      are standard.
    • Base: Aqueous

      
       or 
      
      
      
      .
    • Protection: The free amine and acid must be protected (e.g., as a Boc-methyl ester) to prevent catalyst poisoning and side reactions.

The Amino Acid Core: Peptide Coupling
  • Amide Bond Formation: The carboxylic acid can be activated using EDC/NHS or HATU to couple with amines.

  • N-Protection: The amine is typically Boc- or Fmoc-protected for solid-phase peptide synthesis (SPPS).

  • Stability Note: Phenylglycines are prone to racemization during coupling due to the high acidity of the

    
    -proton. Use of HOBt/HOAt additives and low temperatures (0°C) is mandatory to preserve chirality.
    
Reactivity Flowchart

Reactivity Core 3-Bromophenylglycine HCl Protection Protection Step (Boc-anhydride / MeOH) Core->Protection Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Protection->Suzuki Bromine Functionalization Peptide Peptide Coupling (HATU, DIPEA, R-NH2) Protection->Peptide C-Terminus Extension Biaryl Biaryl Amino Acid (Library Generation) Suzuki->Biaryl Mime Peptidomimetic Drug Peptide->Mime

Figure 2: Divergent synthetic utility. The molecule can be expanded via the aromatic ring (Suzuki) or the backbone (Peptide).

Pharmaceutical Applications

Conformational Restriction

In peptide drugs, flexibility often leads to poor selectivity and rapid metabolic degradation. Replacing a flexible residue (like Phenylalanine) with 3-bromophenylglycine restricts the rotation of the peptide backbone (


 and 

angles). This "freezing" of the bioactive conformation can significantly increase potency.
Thrombin and Factor Xa Inhibitors

Phenylglycine derivatives are classic scaffolds for serine protease inhibitors. The phenyl ring occupies the S1 specificity pocket of the enzyme. The 3-bromo substituent can access the adjacent hydrophobic sub-pockets, improving binding affinity compared to the unsubstituted parent.

Lipophilicity Modulation

The bromine atom increases the lipophilicity (LogP) of the molecule. This is often used to improve the membrane permeability of polar peptide drugs, enhancing oral bioavailability.

Handling, Stability, & Quality Control

Storage & Stability
  • Hygroscopicity: As an HCl salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon).

  • Acidity: The salt is acidic and corrosive. Avoid contact with metal spatulas for prolonged periods; use glass or plastic.

  • Shelf Life: Stable for >2 years at -20°C if kept dry.

Quality Control Methods

To ensure the integrity of the building block before synthesis:

  • HPLC (Purity):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

    • Detection: UV at 210 nm (amide) and 254 nm (phenyl).

  • Chiral HPLC (Enantiomeric Excess):

    • Required if using the enantiopure form.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol mixtures.

  • NMR Verification:

    • 
       NMR (DMSO-
      
      
      
      ):
      Look for the
      
      
      -proton singlet around
      
      
      5.0-5.5 ppm. The aromatic region (7.3-7.8 ppm) should show the specific substitution pattern of the 3-bromo ring (singlet, doublet, triplet, doublet).

References

  • Strecker Synthesis of Phenylglycines : Dyker, G. (Ed.). (1999). Amino Acid Synthesis. Wiley-VCH.[3]

  • Suzuki-Miyaura Coupling Mechanism : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Phenylglycine in Drug Design : Claeson, G. (1994). Synthetic Peptides and Peptidomimetics as Substrates and Inhibitors of Thrombin and Other Proteases. Blood Coagulation & Fibrinolysis, 5(3), 411-436.

  • Racemization of Phenylglycines : Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (See Chapter on Racemization).

  • Compound Data (PubChem) : National Center for Biotechnology Information. PubChem Compound Summary for CID 122026, 2-Amino-2-(3-bromophenyl)acetic acid.

Sources

Comparative Technical Analysis: 2-Amino-2-(3-bromophenyl)acetic acid vs. 4-Bromo Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of non-natural amino acids, brominated phenylglycines serve as critical "chiral handles" for late-stage diversification via palladium-catalyzed cross-couplings. While 2-Amino-2-(3-bromophenyl)acetic acid (3-Br-Phg ) and its 4-bromo isomer (4-Br-Phg ) share identical molecular weights and similar solubility profiles, they exhibit divergent behaviors in stereochemical stability and topological vectoring .

This guide analyzes the mechanistic implications of the bromine position (meta vs. para) on synthetic viability, racemization kinetics during peptide synthesis, and downstream pharmacophore design.

Physicochemical & Electronic Profiling

The core distinction between the isomers lies in the transmission of electronic effects from the bromine atom to the


-carbon. This governs the acidity of the benzylic proton and, consequently, the risk of racemization.
Electronic Impact (Hammett Analysis)

Bromine exerts both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

  • Para (4-position): The +R effect opposes the -I effect, dampening the electron withdrawal on the ring system.

  • Meta (3-position): The +R effect is negligible at the meta position; the -I effect dominates.

Implication: The phenyl ring in 3-Br-Phg is more electron-deficient than in 4-Br-Phg . This makes the


-proton of the 3-isomer more acidic (

of

-CH is lower), leading to faster racemization under basic conditions.
Comparative Data Table
Feature3-Bromo Isomer (Meta)4-Bromo Isomer (Para)
CAS Number (Racemic) 79422-73-41878-68-8 (Acid precursor)
Hammett Constant (

)

(Stronger withdrawal)

(Weaker withdrawal)

-Proton Acidity
High (High Racemization Risk)Moderate (Moderate Risk)
Topological Vector

(Kinked/Bent)

(Linear Extension)
Primary Application Conformational restriction, macrocyclizationLinear spacers, probing pocket depth

Synthetic Methodologies

Two primary routes are recommended: Asymmetric Strecker Synthesis for high enantiopurity (ideal for drug discovery) and Bucherer-Bergs for scalable production of racemic scaffolds.

Workflow Visualization

Synthesis_Workflow Start Bromobenzaldehyde (3-Br or 4-Br) RouteA Route A: Asymmetric Strecker Start->RouteA RouteB Route B: Bucherer-Bergs Start->RouteB Auxiliary (S)-1-(4-methoxyphenyl)ethylamine + NaCN RouteA->Auxiliary ReagentsB (NH4)2CO3 + KCN 60-70°C RouteB->ReagentsB InterA Chiral aminonitrile (S,S) Auxiliary->InterA Crystallization InterB Hydantoin Intermediate ReagentsB->InterB HydrolysisA Acid Hydrolysis (6M HCl, Reflux) InterA->HydrolysisA HydrolysisB Base Hydrolysis (NaOH, then HCl) InterB->HydrolysisB Product Enantiopure Bromophenylglycine HydrolysisA->Product Cleavage of Auxiliary Racemate Racemic Bromophenylglycine HydrolysisB->Racemate

Caption: Divergent synthetic pathways for bromophenylglycine isomers. Route A ensures enantiopurity via chiral auxiliary, while Route B offers industrial scalability.

Protocol A: Asymmetric Strecker Synthesis (Target: >99% ee)

Recommended for: 3-Br-Phg and 4-Br-Phg when enantiopurity is critical.

  • Imine Formation: Dissolve (S)-1-(4-methoxyphenyl)ethylamine (1.0 equiv) in MeOH. Add the appropriate bromobenzaldehyde (3- or 4-isomer, 1.0 equiv). Stir at RT for 2 hours.

  • Cyanation: Cool to 0°C. Add NaCN (1.2 equiv) and acetic acid (2.0 equiv). The diastereoselective addition of cyanide occurs, controlled by the chiral auxiliary.

  • Crystallization (Critical Step): The (S,S)-aminonitrile often precipitates or can be recrystallized from EtOH/Hexane. This locks in the stereochemistry.

  • Hydrolysis & Cleavage: Reflux the purified aminonitrile in 6M HCl for 12–24 hours. The harsh acid hydrolyzes the nitrile to the acid and cleaves the benzylic amine auxiliary.

  • Purification: Isolate the free amino acid via ion-exchange chromatography (Dowex 50W) to remove ammonium salts and cleaved auxiliary byproducts.

Protocol B: Bucherer-Bergs Reaction

Recommended for: Large-scale synthesis of racemic building blocks.

  • Condensation: Suspend the bromobenzaldehyde (10 mmol) in 50% EtOH/H2O.

  • Reagent Addition: Add

    
     (40 mmol) and KCN (20 mmol).
    
  • Cyclization: Heat to 60°C for 4–6 hours. The solution will clarify then precipitate the hydantoin.

  • Isolation: Acidify to pH 2 to precipitate the 5-(bromophenyl)hydantoin.

  • Ring Opening: Reflux in 10% NaOH (24h) followed by neutralization to pH 7 to yield the racemic amino acid.

Stability & Racemization Risks in SPPS[2]

When incorporating these units into peptides (Solid Phase Peptide Synthesis), racemization is the primary failure mode . Phenylglycine derivatives are prone to base-catalyzed enolization because the resulting carbanion is resonance-stabilized by the phenyl ring.

The "Meta-Instability" Factor

Due to the higher


 value (0.39), 3-Br-Phg is significantly more prone to racemization  than 4-Br-Phg.
  • Mechanism: During Fmoc-deprotection (using Piperidine) or coupling (using DIPEA), the basic conditions can abstract the

    
    -proton.
    
  • Risk Profile:

    • 3-Br-Phg: High Risk. Requires "soft" bases (e.g., Collidine) and rapid coupling (HATU/HOAt).

    • 4-Br-Phg: Moderate Risk.[1] Standard protocols often suffice, but minimizing base exposure is prudent.

Mitigation Protocol for 3-Br-Phg:

  • Coupling: Use DIC/Oxyma instead of HBTU/DIPEA to maintain a lower pH during activation.

  • Fmoc Removal: Use 5% Piperazine + 0.1M HOBt in DMF instead of 20% Piperidine. The HOBt suppresses racemization by buffering the basicity.

Pharmacological & Topological Implications (SAR)

The choice between 3-bromo and 4-bromo is a choice of vector geometry .

Topological Vectoring
  • 4-Bromo (Para): Extends the molecular scaffold linearly. Ideal for reaching deep into a hydrophobic pocket or linking two domains with maximal distance.

    • Example: Designing biphenyl spacers in protease inhibitors where length determines potency.

  • 3-Bromo (Meta): Introduces a

    
     turn. This is useful for macrocyclization (e.g., Suzuki coupling to another residue in the peptide chain) or for accessing side-pockets that are orthogonal to the peptide backbone.
    
Downstream Reactivity (Suzuki-Miyaura)

Both isomers serve as excellent handles for on-resin derivatization.

  • Reactivity: 4-Br is generally more accessible sterically. 3-Br can suffer from minor steric clashes if the adjacent peptide residues are bulky (e.g., Val, Ile), potentially lowering coupling yields.

  • Catalyst Choice: For on-resin coupling, use

    
      or 
    
    
    
    with mild base (
    
    
    ) to prevent hydrolysis of the peptide ester linkage.

References

  • Asymmetric Strecker Synthesis: Wang, J., et al. "Asymmetric Strecker Synthesis of α-Arylglycines." The Journal of Organic Chemistry, 2011. Link

  • Bucherer-Bergs Reaction: Sarges, R., et al. "Hydantoins via Bucherer-Bergs Reaction."[2][3] Journal of Medicinal Chemistry, 1990. Link

  • Racemization Kinetics: Gerth, J., et al. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters, 2017. Link

  • Hammett Constants: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

  • Suzuki Coupling on Phenylglycines: Ma, J.A. "Recent developments in the synthesis of

    
    -amino acids." Angewandte Chemie International Edition, 2003. Link
    

Sources

The Strategic Scaffold: 2-Amino-2-(3-bromophenyl)acetic Acid in High-Throughput Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 2-Amino-2-(3-bromophenyl)acetic acid in Unnatural Amino Acid Discovery Format: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the landscape of peptidomimetics and fragment-based drug discovery (FBDD), 2-Amino-2-(3-bromophenyl)acetic acid (also known as meta-bromophenylglycine) represents a high-value "privileged scaffold."[1] Unlike standard proteinogenic amino acids, this non-canonical residue offers two distinct strategic advantages: conformational rigidity characteristic of phenylglycines and a chemically orthogonal bromine handle at the meta-position.

This guide details the synthesis, functionalization, and application of this scaffold. It shifts the focus from viewing the compound as a final product to treating it as a divergent intermediate —a gateway to accessing hundreds of sterically constrained, chiral unnatural amino acids (UAAs) via late-stage cross-coupling functionalization.

Chemical Architecture & Mechanistic Significance

The Phenylglycine Motif

Phenylglycine derivatives impose severe conformational constraints on peptide backbones.[1] Unlike phenylalanine, where the side chain has rotational freedom (


 and 

angles), the phenyl ring in phenylglycine is directly attached to the

-carbon.
  • Effect: This restricts the

    
     and 
    
    
    
    torsion angles, forcing peptides into stable secondary structures (e.g.,
    
    
    -turns).
  • Utility: Critical for disrupting protein-protein interactions (PPIs) where "floppy" peptides fail to bind with high affinity.[1]

The Meta-Bromine Handle

The 3-position (meta) bromine is the defining feature of this scaffold for discovery chemistry.[1]

  • Electronic Effect: The bromine atom is electron-withdrawing (

    
    -hole), capable of engaging in halogen bonding  with carbonyl oxygens or aromatic residues in target proteins.[1]
    
  • Synthetic Utility: It serves as a pre-installed activation site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1] This allows for the rapid generation of "SAR libraries" (Structure-Activity Relationship) directly on the solid phase or in solution without rebuilding the peptide backbone.

Synthetic Methodologies

To utilize this scaffold, high-purity synthesis is required.[1] We present two routes: Route A for rapid, large-scale racemic production, and Route B for precision enantioselective discovery.[1]

Route A: The Modified Strecker Synthesis (Racemic / Scale-Up)

Best for: Generating bulk material for resolution or non-chiral applications.[1]

Protocol:

  • Imine Formation: React 3-bromobenzaldehyde (1.0 eq) with ammonium chloride (1.1 eq) and sodium cyanide (1.1 eq) in Methanol/Water (1:1).

  • Conditions: Stir at room temperature for 12 hours. The

    
    -aminonitrile intermediate precipitates.[1]
    
  • Hydrolysis: Reflux the aminonitrile in 6M HCl for 4 hours to convert the nitrile to the carboxylic acid.

  • Isolation: Neutralize with NaOH to pH 6.0. The zwitterionic amino acid crystallizes.

  • Yield: Typically 75-85%.[1]

Route B: Enantioselective Petasis Borono-Mannich (Discovery Grade)

Best for: Accessing enantiopure (R) or (S) analogs for library synthesis.[1]

This modern approach utilizes a Pd-catalyzed three-component coupling, avoiding harsh hydrolysis steps and allowing for direct stereocontrol.[1]

Reagents:

  • Amine Source: p-Toluenesulfonamide (

    
    )[1]
    
  • Aldehyde Source: Glyoxylic acid monohydrate[1]

  • Aryl Source: 3-Bromophenylboronic acid[1]

  • Catalyst:

    
     with a chiral ligand (e.g., (R)-BINAP or chiral thiourea organocatalysts depending on specific variant).
    

Step-by-Step Protocol:

  • Charge: In a reaction vial, combine

    
     (1.0 mmol), Glyoxylic acid (1.2 mmol), and 3-Bromophenylboronic acid (1.5 mmol).
    
  • Catalyst: Add

    
     (5 mol%) and Ligand (6 mol%) in Toluene/Water (10:1).
    
  • Reaction: Heat to 60°C for 24 hours under Argon.

  • Work-up: Acidify with 1M HCl, extract with Ethyl Acetate.

  • Deprotection: The N-tosyl group can be removed (if desired) using

    
     or 
    
    
    
    to yield the free amino acid.[1]

Expert Insight: The Petasis route is superior for drug discovery because it tolerates the bromine moiety perfectly. Traditional methods like the Bucherer-Bergs can sometimes lead to side reactions or difficult purifications of the hydantoin intermediate.[1]

The "Divergent Discovery" Strategy

The true power of 2-Amino-2-(3-bromophenyl)acetic acid lies in Late-Stage Functionalization (LSF) .[1] Instead of synthesizing 50 different amino acids from scratch, you incorporate the 3-Br scaffold into your peptide or drug candidate and then diversify.

Workflow: Divergent Library Generation

The following diagram illustrates how a single precursor generates a diverse chemical library.

DivergentSynthesis Scaffold 2-Amino-2-(3-bromophenyl) acetic acid (Scaffold) Suzuki Suzuki-Miyaura Coupling Scaffold->Suzuki + Aryl Boronic Acids Pd(dppf)Cl2, K2CO3 Sonogashira Sonogashira Coupling Scaffold->Sonogashira + Terminal Alkynes Pd(PPh3)4, CuI Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald + Amines Pd2(dba)3, BINAP Heck Heck Reaction Scaffold->Heck + Alkenes Pd(OAc)2, P(o-tol)3 Lib_Biaryl Biaryl UAA Library (Hydrophobic/Stacking) Suzuki->Lib_Biaryl Lib_Alkyne Alkynyl UAA Library (Rigid Linkers/Click) Sonogashira->Lib_Alkyne Lib_Amino Amino-Aryl Library (H-Bond Donors) Buchwald->Lib_Amino Lib_Alkenyl Styrenyl UAA Library (Extended Pi-Systems) Heck->Lib_Alkenyl

Figure 1: Divergent synthesis workflow utilizing the 3-Br handle for library generation.[1]

Experimental Protocol: On-Resin Suzuki Coupling

Context: The scaffold is already incorporated into a peptide attached to Rink Amide resin.[1]

  • Preparation: Swell resin (0.1 mmol scale) in DMF.

  • Reagents: Dissolve Aryl Boronic Acid (5.0 eq) and

    
     (0.1 eq) in degassed DMF.
    
  • Base: Add 2M aqueous

    
     (10.0 eq).
    
  • Reaction: Add mixture to resin. Heat to 90°C (microwave) for 30 minutes or 80°C (conventional) for 4 hours.

  • Wash: Filter and wash resin with DMF (3x), MeOH (3x), DCM (3x).

  • Cleavage: Standard TFA cleavage reveals the biaryl-modified peptide.[1]

Physicochemical & Analytical Characterization

To ensure the integrity of the scaffold during drug development, rigorous QC is required.

Table 1: Key Physicochemical Properties

PropertyValue / RangeRelevance
Molecular Weight 230.06 g/mol Fragment-based screening compliant.[1]
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability potential.[1]
pKa (Carboxyl) ~2.2Standard

-amino acid acidity.[1]
pKa (Amine) ~8.8Slightly lower than glycine due to phenyl ring electron withdrawal.
Chiral Stability HighResistant to racemization under standard coupling conditions (unlike phenylglycine, the Br-substituent does not destabilize the

-proton significantly).[1]
Analytical Standard: Chiral HPLC Method[1][2]
  • Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+).

  • Mobile Phase: Perchloric acid (pH 1.[1]5) in water/methanol (85:15).

  • Detection: UV @ 254 nm.[1]

  • Temperature: 25°C.

  • Separation: The (S)-enantiomer typically elutes first on Crownpak CR(+).

Applications in Drug Design

Peptidomimetics & Protease Stability

Incorporating 2-Amino-2-(3-bromophenyl)acetic acid into peptide drugs (e.g., GLP-1 analogs or antimicrobial peptides) increases proteolytic stability.[1] The bulky, non-coded side chain prevents recognition by chymotrypsin and trypsin.

Halogen Bonding Probes

In kinase inhibitors, the 3-Br atom can be positioned to interact with the hinge region backbone carbonyls.[1] The


-hole of the bromine acts as a Lewis acid, forming a directional bond that improves potency and selectivity compared to the non-brominated analog.
18F-Labeling Precursor (PET Imaging)

The bromo-group can be substituted with


 via copper-mediated radiofluorination, converting the drug candidate into a PET tracer for biodistribution studies without changing the steric bulk significantly.[1]

References

  • Petasis, N. A., & Akritopoulou, I. (1993). The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters. Link

  • Beisel, T., & Manolikakes, G. (2013). Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Arylglycines. Organic Letters. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Wang, J., et al. (2023). Palladium-catalyzed enantioselective three-component reaction of glyoxylic acid, sulfonamides and aryltrifluoroborates.[1][2][3] Beilstein Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1][4][5] Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.[1] Application Note. Link

Sources

Methodological & Application

Application Note: High-Fidelity Fmoc-Protection of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The incorporation of unnatural amino acids, particularly phenylglycine analogs, is a cornerstone in the development of proteolysis-resistant peptidomimetics and pharmaceutical intermediates. 2-Amino-2-(3-bromophenyl)acetic acid (3-bromo-phenylglycine) presents a dual challenge: the steric and electronic influence of the 3-bromo substituent and the inherent lability of the benzylic


-proton.

This protocol details the Fmoc-protection of the hydrochloride salt of this amino acid. Unlike standard aliphatic amino acids (e.g., Alanine, Leucine), phenylglycine derivatives are highly susceptible to racemization via base-catalyzed enolization at the


-position. The electron-withdrawing nature of the bromine atom on the phenyl ring further acidifies this proton, narrowing the operational pH window significantly.

Key Technical Decisions:

  • Reagent Selection: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is selected over Fmoc-Cl.[1] Fmoc-Cl is highly reactive and generates HCl, which can lead to uncontrolled local acidity or require stronger bases to neutralize, increasing the risk of racemization and dipeptide formation [1].

  • Solvent System: A 1,4-Dioxane/Water system is chosen for optimal solubility of the hydrophobic Fmoc group and the ionic amino acid salt.

  • pH Control: The protocol utilizes a buffered carbonate/bicarbonate approach to strictly maintain pH between 8.0 and 9.0 . Exceeding pH 9.5 drastically increases the rate of racemization [2].

Reaction Mechanism & Critical Control Points

The following diagram illustrates the reaction pathway and the competing racemization risk.

FmocMechanism Substrate 3-Br-Phg-OH (HCl Salt) Neutralization Neutralization (pH 8.0) Substrate->Neutralization + Base FreeAmine Free Amine (Nucleophile) Neutralization->FreeAmine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate + Fmoc-OSu Racemization Enolate Formation (Racemization Risk!) FreeAmine->Racemization pH > 10 (Base Catalysis) FmocOSu Fmoc-OSu (Reagent) FmocOSu->Intermediate Product Fmoc-3-Br-Phg-OH (Pure L-Isomer) Intermediate->Product - HOSu Racemization->Product Yields DL-Mix

Figure 1: Reaction mechanism highlighting the critical racemization pathway triggered by high pH.

Materials & Equipment

ComponentSpecificationPurpose
Substrate 2-Amino-2-(3-bromophenyl)acetic acid HClStarting Material
Reagent Fmoc-OSu (>98% purity)Fmoc donor (milder than Fmoc-Cl)
Solvent A 1,4-Dioxane (HPLC Grade)Solubilizes Fmoc-OSu
Solvent B Deionized Water (Milli-Q)Solubilizes Amino Acid Salt
Base 1 Sodium Bicarbonate (

)
Primary buffer (mild base)
Base 2 Sodium Carbonate (

)
pH adjustment (stronger base)
Acid 1N HCl or

Quenching/Precipitation
Equipment pH Meter (Calibrated)CRITICAL: Real-time monitoring

Detailed Experimental Protocol

Phase 1: Preparation and Neutralization
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a pH probe. Place the flask in an ice-water bath (

    
    ).
    
  • Dissolution: Suspend 10.0 mmol of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride in 20 mL of deionized water.

  • Neutralization: Slowly add 20.0 mmol (2 equivalents) of solid

    
    .
    
    • Note: The first equivalent neutralizes the HCl salt; the second establishes the basic environment.

    • Observation: Effervescence (

      
       evolution) will occur. Wait for the solution to clarify and gas evolution to cease.
      
  • Solvent Addition: Add 20 mL of 1,4-Dioxane. The mixture should be homogenous.

Phase 2: The Acylation Reaction
  • Reagent Addition: Dissolve 11.0 mmol (1.1 eq) of Fmoc-OSu in 10 mL of 1,4-Dioxane. Add this solution dropwise to the reaction flask over 15 minutes at

    
    .
    
  • pH Monitoring (The "Safe Zone"):

    • Continuously monitor the pH. It will likely drop as N-hydroxysuccinimide (HOSu) is released.

    • Action: If pH drops below 8.0 , add

      
       dropwise to restore pH to 8.5 .
      
    • Warning: Do NOT exceed pH 9.5.

  • Reaction Time: Allow the reaction to warm to room temperature (

    
    ) and stir for 3–4 hours.
    
  • Completion Check: Monitor by TLC (Eluent: EtOAc/Hexane/AcOH) or HPLC.

Phase 3: Workup and Isolation
  • Washing: Dilute the reaction mixture with 50 mL water. Wash with 2 x 30 mL Diethyl Ether or Ethyl Acetate.

    • Purpose: Removes unreacted Fmoc-OSu and organic impurities.[2] The product remains in the aqueous phase as the carboxylate salt.

  • Acidification:

    • Cool the aqueous layer to

      
      .
      
    • Add Ethyl Acetate (50 mL ) to create a biphasic system (this prevents oiling out).

    • Slowly acidify with 1N HCl (or

      
      ) to pH 2.0–3.0  with vigorous stirring.
      
  • Extraction: Separate the layers. Extract the aqueous layer again with Ethyl Acetate (2 x 30 mL ).

  • Drying: Combine organic layers, wash with Brine (1 x 30 mL ), and dry over anhydrous

    
    .
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at

    
     to obtain a crude solid or foam.
    
Phase 4: Purification (Crystallization)
  • Note: Column chromatography is often unnecessary and can lead to degradation. Crystallization is preferred.

  • Solvent System: Dissolve crude product in a minimum amount of warm Ethyl Acetate. Add Hexane (or Petroleum Ether) dropwise until turbidity persists.

  • Cooling: Allow to stand at

    
     overnight. Filter the white precipitate and dry under high vacuum.
    

Workflow Diagram

Workflow Start Start: 3-Br-Phg-OH.HCl Step1 Dissolve in Water/Dioxane Add 2.0 eq NaHCO3 Start->Step1 Step2 Add Fmoc-OSu (1.1 eq) Maintain pH 8.0-9.0 Step1->Step2 Check Check pH & TLC (3-4 Hours) Step2->Check Check->Step2 Incomplete Wash Wash Aqueous Phase with Et2O (Remove Excess Fmoc) Check->Wash Complete Acidify Acidify to pH 2-3 Extract into EtOAc Wash->Acidify Purify Crystallize (EtOAc / Hexane) Acidify->Purify

Figure 2: Step-by-step experimental workflow for high-purity isolation.

Analytical Quality Control

To validate the integrity of the protocol, the final product must undergo the following checks:

TestAcceptance CriteriaNotes
1H NMR (DMSO-d6) Diagnostic peaks: Fmoc methylene doublet (~4.3 ppm), Methine triplet (~4.2 ppm).Confirm absence of Fmoc-OSu signals.
Chiral HPLC Enantiomeric Excess (ee) > 98%Crucial: Use Chiralpak IA or AD-H column. Racemization is the primary failure mode.
HRMS (ESI) [M+H]+ or [M+Na]+ consistent with formula.Verify Bromine isotope pattern (1:1 ratio).

Troubleshooting Guide

Issue 1: Product "Oils Out" upon Acidification.

  • Cause: Rapid precipitation of amorphous solid.

  • Solution: Acidify in the presence of the extraction solvent (Ethyl Acetate). The product will partition immediately into the organic phase, preventing oil formation.

Issue 2: Low Yield / Incomplete Reaction.

  • Cause: Hydrolysis of Fmoc-OSu before reaction completion.

  • Solution: Ensure Dioxane is fresh (peroxide-free). Add a second small portion (0.1 eq) of Fmoc-OSu if TLC shows starting material after 4 hours.

Issue 3: Racemization Detected (>5% D-isomer).

  • Cause: pH exceeded 9.5 or reaction time was too long.

  • Solution: Switch base to pure

    
     (no Carbonate) and accept a slower reaction rate. Ensure temperature stays at 
    
    
    
    for the first 2 hours.

References

  • Racemization of Phenylglycine Derivatives: Liang, C., et al. (2017).[3][4] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. Retrieved from [Link]

Sources

Application Note: Strategic Incorporation of 2-Amino-2-(3-bromophenyl)acetic Acid in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incorporating 2-Amino-2-(3-bromophenyl)acetic acid into solid-phase peptide synthesis Content Type: Detailed Application Note and Protocol

Executive Summary & Molecule Profile

2-Amino-2-(3-bromophenyl)acetic acid , commonly referred to as 3-Bromo-Phenylglycine (3-Br-Phg) , is a highly valuable unnatural amino acid. It serves a dual purpose in peptide engineering:

  • Conformational Constraint: As a phenylglycine derivative, it introduces significant steric bulk and restricts backbone flexibility more rigidly than phenylalanine.

  • Late-Stage Functionalization: The meta-bromine substituent acts as a versatile "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) directly on the solid support, allowing for the rapid generation of peptide libraries.

However, this residue presents a high risk of racemization during Solid-Phase Peptide Synthesis (SPPS). The electron-withdrawing nature of the phenyl ring—exacerbated by the bromine substituent—increases the acidity of the


-proton, making the chiral center highly labile under standard basic coupling conditions.
Molecule Specifications
PropertyDetail
Common Name 3-Bromo-Phenylglycine (3-Br-Phg)
CAS Number 79422-73-4 (racemic); 2166163-71-7 (R-isomer)
Molecular Weight 230.06 g/mol
Critical Challenge

-Carbon racemization via oxazolone formation
Preferred Protection Fmoc (Base-labile)

Critical Mechanistic Insight: The Racemization Trap

Expertise & Experience: Standard SPPS protocols often utilize powerful uronium-based coupling reagents (HATU, HBTU) combined with tertiary bases (DIPEA, NMM). Do NOT use these standard conditions for 3-Br-Phg.

The presence of a base like DIPEA abstracts the acidic


-proton of the activated amino acid, leading to the formation of an achiral oxazolone intermediate. Upon reopening, the stereocenter reforms as a racemic mixture. Because the 3-bromo substituent withdraws electrons, it stabilizes the intermediate enolate, making 3-Br-Phg even more prone to racemization than unsubstituted phenylglycine.
Visualization: Racemization Pathway & Prevention

RacemizationMechanism Start Fmoc-3-Br-Phg-OH Activation Activated Ester (Oxyma/OBt) Start->Activation DIC/Oxyma Base Base (DIPEA) (AVOID) Activation->Base Coupling Direct Aminolysis (Target) Activation->Coupling +Resin Amine (Neutral pH) Oxazolone Oxazolone (Achiral Intermediate) Base->Oxazolone -H+ (Fast) Racemic Racemic Product (L- and D- isomers) Oxazolone->Racemic +Amine Peptide Pure Peptide (Stereochemically Intact) Coupling->Peptide

Caption: Pathway A (Red) shows base-mediated racemization via oxazolone. Pathway B (Green) shows the preferred neutral coupling route.

Experimental Protocols

Protocol A: Low-Racemization Coupling of Fmoc-3-Br-Phg-OH

Objective: Incorporate the residue with >98% diastereomeric purity. Scope: This protocol replaces standard HBTU/DIPEA cycles.

Reagents:

  • Coupling Reagent: DIC (N,N'-Diisopropylcarbodiimide)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or HOBt (1-Hydroxybenzotriazole)

  • Solvent: DMF (Dimethylformamide), anhydrous

  • Base: NONE (Strictly base-free activation)

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 minutes. Drain.

  • Deprotection: Remove the Fmoc group of the previous amino acid using 20% piperidine in DMF (2 x 5 min). Note: Keep deprotection times short to prevent racemization of the peptide chain if a sensitive residue is already attached.

  • Activation (Pre-activation is NOT recommended):

    • Dissolve Fmoc-3-Br-Phg-OH (3.0 equivalents relative to resin loading) in minimum DMF.

    • Add Oxyma Pure (3.0 equivalents).

    • Add DIC (3.0 equivalents).

    • Crucial: Mix for only 30-60 seconds before adding to the resin. Prolonged activation in solution increases oxazolone formation risk.

  • Coupling:

    • Add the mixture immediately to the resin.[1][2]

    • Agitate at Room Temperature for 60–90 minutes.

    • Warning: Do not use microwave heating for this specific coupling step; thermal energy accelerates racemization.

  • Monitoring: Perform a Kaiser Test. If the resin is not colorless, perform a second coupling using fresh reagents (Re-couple for 45 mins).

  • Capping: Cap unreacted amines with Acetic Anhydride/Lutidine/DMF (5:6:89) to prevent deletion sequences.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the bromine handle with an aryl boronic acid. Context: This is performed after peptide assembly but before cleavage from the resin.

Reagents:

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Reactant: Aryl Boronic Acid (e.g., Phenylboronic acid)

  • Base: 2M Na2CO3 (aqueous)

  • Solvent: DMF or DME (Dimethoxyethane)

Step-by-Step Procedure:

  • Preparation: Ensure the N-terminus is Fmoc-protected or acetyl-capped. Do not expose a free N-terminal amine to palladium conditions.

  • Degassing: Degas all solvents and solutions with Argon/Nitrogen bubbling for 15 minutes. Oxygen poisons the Pd catalyst.

  • Reaction Mixture:

    • In a vial, dissolve Aryl Boronic Acid (5.0 eq) and Pd(PPh3)4 (0.1 eq) in DMF.

  • Execution:

    • Add the DMF solution to the resin.[1][3][4][5]

    • Add 2M Na2CO3 (aqueous) (Ratio: 9 parts DMF solution : 1 part aqueous base).

    • Note: A small amount of water is required for the boronic acid transmetallation cycle.

  • Incubation:

    • Heat to 70°C for 4–6 hours (Conventional heating or Microwave).

    • Safety: Ensure the vessel is sealed but pressure-rated if using microwave.

  • Washing:

    • Wash extensively to remove Palladium black: DMF (3x), Water (3x), MeOH (3x), DCM (3x).

    • Tip: A wash with 0.5% sodium diethyldithiocarbamate in DMF helps strip residual Pd from the resin.

Quality Control & Troubleshooting

HPLC Analysis of Diastereomers

Because 3-Br-Phg is chiral, racemization results in diastereomers (e.g., L-L vs L-D peptides) which usually separate on C18 HPLC columns.

  • Expected Result: A single sharp major peak.

  • Racemization Sign: A "doublet" peak or a smaller shoulder peak eluting close to the main product (often 1-2 minutes apart).

  • Verification: Co-inject the crude peptide with a standard synthesized using the intentional D-isomer if available.

Troubleshooting Table
IssueProbable CauseCorrective Action
Doublet Peak (Racemization) Base used in coupling (DIPEA).[1]Switch to DIC/Oxyma (Protocol A). Ensure no base is present.
Incomplete Coupling Steric hindrance of Phg.Perform double coupling. Use a smaller resin substitution (0.2 mmol/g).
Black Resin after Suzuki Trapped Palladium.Wash with sodium diethyldithiocarbamate or use a scavenger resin.
Low Yield in Suzuki Oxidation of Catalyst.Rigorously degas solvents. Increase catalyst load to 0.2 eq.

Workflow Visualization

Workflow Step1 Resin Preparation (Rink Amide) Step2 Peptide Assembly (SPPS) Up to 3-Br-Phg position Step1->Step2 Step3 Coupling 3-Br-Phg (DIC/Oxyma - NO BASE) Step2->Step3 Critical Step Step4 Complete Peptide Assembly (Fmoc-SPPS) Step3->Step4 Step5 On-Resin Suzuki Coupling (Pd(PPh3)4 / Boronic Acid) Step4->Step5 Optional Functionalization Step6 Cleavage & Deprotection (TFA/TIS/H2O) Step4->Step6 If no Suzuki needed Step5->Step6

Caption: Integrated workflow for incorporating and functionalizing 3-Br-Phg.

References

  • Steinauer, R., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Luxembourg Bio Technologies. Link

  • Jad, Y. E., et al. (2014). "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions." Journal of Peptide Science. Link

  • Afonso, A., et al. (2012). "Solid-phase Suzuki-Miyaura cross-coupling reactions: A review." Molecules. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Ma, J. A. (2003). "Recent developments in the synthesis of optically active phenylglycine derivatives." Angewandte Chemie International Edition. Link

Sources

Application Note: Catalytic Cross-Coupling of Brominated Amino Acid Derivatives

[1]

Executive Summary

Brominated amino acids (e.g., 4-bromo-phenylalanine, 5-bromo-tryptophan) are high-value scaffolds for peptidomimetics and late-stage drug diversification. However, their functionalization via transition-metal catalysis is plagued by two critical failure modes: catalyst poisoning by the free amine/carboxylate and


-proton racemization

This guide provides validated protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. It moves beyond generic textbook conditions, offering specific "Self-Validating" workflows that prioritize optical purity and chemoselectivity.

The Chemoselectivity & Racemization Challenge

Before attempting catalysis, the substrate's protecting group status dictates the experimental path.

  • The Poisoning Effect: Free amines (

    
    ) and carboxylic acids (
    
    
    ) coordinate strongly to Palladium (Pd), displacing the phosphine ligands required for the catalytic cycle. This leads to "Pd-black" precipitation and arrested turnover.
  • The Racemization Risk: The

    
    -proton of amino acids is acidic (
    
    
    depending on protection). Strong bases used in cross-coupling (e.g.,
    
    
    ,
    
    
    ) can deprotonate this center, leading to irreversible racemization.
Decision Matrix: Pathway Selection

GStartSubstrate AnalysisProtectIs the N-terminus/C-terminus Protected?Start->ProtectYesYes (e.g., Boc/OMe)Protect->YesStandardNoNo (Zwitterionic)Protect->NoAdvancedRouteARoute A: Organic Solvent(THF/Toluene)High Yield, Standard LigandsYes->RouteARouteBRoute B: Aqueous Micellar(Water/Surfactant)Specialized Ligands (DTBPF)No->RouteBBuchwaldBuchwaldRouteA->BuchwaldC-N BondSuzukiSuzukiRouteA->SuzukiC-C BondSuzukiAqSuzukiAqRouteB->SuzukiAqC-C Bond Only

Figure 1: Strategic decision tree for selecting reaction conditions based on substrate protection status.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

The Suzuki coupling is the most robust method for amino acids due to its tolerance of water and mild bases.

Method A1: Protected Substrates (Boc-4-Br-Phe-OMe)

Target: High yield, zero racemization. Mechanism: Uses bulky, electron-rich Buchwald ligands to facilitate oxidative addition at lower temperatures, preserving chirality.

Reagents:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%). Note: Precatalysts are superior to mixing

    
     + Ligand as they ensure a 1:1 active species.
    
  • Base:

    
     (2.0 equiv). Crucial: Avoid Carbonates (
    
    
    ) if racemization is observed; Phosphate is milder.
  • Solvent: THF:Water (10:1). The water is essential for the boronic acid activation.

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with Boc-4-Br-Phe-OMe (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Inerting: Cap and purge with Argon for 5 minutes.

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv).

  • Solvation: Add degassed THF/Water (10:1) to reach 0.1 M concentration.

  • Reaction: Heat to 40–60 °C. Warning: Do not exceed 80 °C to prevent thermal racemization.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (to remove excess base/boron), dry over

    
    .
    
Method A2: Unprotected Substrates (Free Amino Acids)

Target: Direct functionalization in water (Green Chemistry). Key Insight: Use water-soluble ligands or surfactants to create "nanoreactors" that protect the catalyst from the free amine.

Reagents:

  • Catalyst:

    
     (2 mol%). This ferrocene-based ligand is robust in water.
    
  • Surfactant: TPGS-750-M (2 wt% in water) or simple water/isopropanol mix.

  • Base:

    
     (3.0 equiv).
    

Protocol:

  • Dissolve 4-Bromo-Phenylalanine (zwitterion) in the aqueous surfactant solution.

  • Add Boronic Acid (1.5 equiv) and Base.

  • Add Catalyst.[1][2][3]

  • Stir vigorously at 50 °C. The product often precipitates or can be extracted into EtOAc after acidification.

Protocol B: Copper-Free Sonogashira (Alkynylation)

Context: Traditional Sonogashira uses Copper(I) iodide as a co-catalyst. However, Cu(I) can cause oxidative degradation of amino acid side chains (especially Tryptophan/Tyrosine) and promote Glaser homocoupling of the alkyne.

Solution: A Copper-Free Palladium protocol.

Reagents:

  • Substrate: Fmoc-4-Iodo-Phe-OMe (Iodides are much more reactive than bromides for Cu-free).

  • Catalyst:

    
     (5 mol%).
    
  • Base: Diisopropylamine (DIPA) (2.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step Protocol:

  • Dissolution: Dissolve Fmoc-Iodo-AA and Terminal Alkyne (1.2 equiv) in dry DMF.

  • Base: Add DIPA.

  • Degas: Critical Step. Freeze-pump-thaw or vigorous Argon sparging for 15 mins. Oxygen kills this reaction instantly.

  • Catalyst: Add Pd catalyst under Argon counter-flow.

  • Reaction: Heat to 70 °C for 4-12 hours.

  • Purification: Flash chromatography. Note: Fmoc group is base-sensitive; ensure DIPA is removed quickly during workup.

Protocol C: Buchwald-Hartwig (Amination)[5]

Context: Forming C-N bonds on amino acids is the most challenging due to the requirement for strong bases (

The "Mild Base" Workaround: We utilize a specific catalytic system that operates with Cesium Carbonate (

Reagents:

  • Catalyst: BrettPhos Pd G3 (Precatalyst). BrettPhos is bulky and selective for primary amines.

  • Base:

    
     (1.5 equiv).
    
  • Solvent:

    
     or Dioxane.
    

Protocol:

  • Combine Protected Bromo-AA, Amine partner (1.2 equiv), and

    
     in a vial.
    
  • Add BrettPhos Pd G3 (2-5 mol%).

  • Evacuate and backfill with Argon (3x).[2]

  • Add anhydrous Dioxane.[1]

  • Heat to 80-90 °C.

  • Self-Validation: Check conversion by LCMS after 2 hours. If stalled, add 1 mol% more catalyst. Do not increase temperature.

Summary of Conditions & Troubleshooting

ReactionSubstrate Pref.Catalyst (Recommended)BaseSolventCritical Risk
Suzuki ProtectedXPhos Pd G3

THF/H2OProtodeboronation of boronic acid
Suzuki Unprotected


Water (Micellar)Poor solubility of organic partner
Sonogashira Protected (Iodide)

DIPADMFOxidation (Exclude

)
Buchwald ProtectedBrettPhos Pd G3

DioxaneRacemization (Avoid

)
Racemization Check (Quality Control)

Never assume optical purity. Validate every new protocol using Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : IPA (80:20 or 90:10).

  • Standard: Purchase the racemic standard of your amino acid to establish the separation method before injecting your reaction product.

References

  • Aqueous Suzuki-Miyaura Coupling of Unprotected Amino Acids. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Suppression of Alpha-Carbon Racemization in Peptide Synthesis. Source: PMC / Nature Communications. URL:[Link]

  • Micellar Suzuki Cross-Coupling in Water (Green Chemistry). Source: MDPI Molecules. URL:[Link]

  • Ligand Selection for Cross-Coupling of Amino Acid Derivatives. Source: ResearchGate / Chem. Eur. J. URL:[Link]

Troubleshooting & Optimization

Troubleshooting solubility issues of 3-bromophenylglycine HCl in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-bromophenylglycine HCl. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments. As Senior Application Scientists, we have designed this resource to be a practical and scientifically grounded tool for your laboratory work.

Troubleshooting Guide & FAQs

Here, we address common issues encountered when dissolving 3-bromophenylglycine HCl in water. The questions are organized to guide you from initial, simple steps to more advanced techniques.

Q1: I'm having trouble dissolving 3-bromophenylglycine HCl in water at my target concentration. What is the first thing I should try?

A1: The initial and most critical step is to verify and adjust the pH of your solution. The solubility of amino acids and their salts is highly dependent on pH.[1][2][3] 3-bromophenylglycine HCl is an N-substituted amino acid hydrochloride salt, meaning it has both an acidic carboxylic acid group and a basic amino group.

  • The Science: The solubility of an amino acid is at its minimum at its isoelectric point (pI), the pH at which the molecule has a net zero charge.[4][5] Away from the pI, the molecule carries a net positive or negative charge, which increases its interaction with polar water molecules, thereby increasing solubility. For 3-bromophenylglycine HCl, the protonated amine and the carboxylic acid are the key ionizable groups.

  • Recommended Protocol:

    • Prepare a slurry of the 3-bromophenylglycine HCl in water.

    • Measure the initial pH of the slurry.

    • Slowly add a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) dropwise while stirring continuously.

    • Monitor the solution for visual changes in solubility. A significant increase in solubility is expected as the pH moves away from the compound's isoelectric point.

Q2: At what pH should I expect the maximum solubility for 3-bromophenylglycine HCl?

To achieve maximum solubility, you should adjust the pH to be at least 2 pH units away from the isoelectric point (pI). The pI itself can be estimated as the average of the two pKa values.

Functional GroupEstimated pKaPredominant Charge at pH < pKaPredominant Charge at pH > pKa
Carboxylic Acid~2-30-1
Protonated Amine~9-10+10
  • Acidic Conditions (pH < 4): At a low pH, the carboxylic acid group will be largely protonated (neutral charge), while the amino group will be protonated (positive charge). The overall positive charge on the molecule will enhance its solubility in water.

  • Alkaline Conditions (pH > 8): At a high pH, the carboxylic acid group will be deprotonated (negative charge), and the amino group will be deprotonated (neutral charge). The overall negative charge will also increase its solubility.

The following diagram illustrates the relationship between pH and the ionization state of 3-bromophenylglycine.

Caption: pH-dependent ionization and solubility of 3-bromophenylglycine.

Q3: I've tried adjusting the pH, but the solubility is still not sufficient for my needs. What other strategies can I employ?

A3: If pH adjustment alone is insufficient, the next step is to consider the use of co-solvents or controlled heating.

  • Co-solvents: These are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[6][10][11][12][13]

    • Common Co-solvents:

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • Propylene glycol (PG)

      • Polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 200, PEG 400)[14]

    • Experimental Approach: Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to your aqueous solution and observe the effect on solubility. You can gradually increase the concentration of the co-solvent, but be mindful of its potential impact on your downstream experiments.

  • Controlled Heating: For many compounds, solubility increases with temperature.[15][16]

    • Procedure: Gently warm the solution while stirring. A water bath is recommended for uniform and controlled heating.

    • Caution: Be aware that prolonged exposure to high temperatures can potentially degrade the compound.[17] It is advisable to conduct a stability check of your final solution if you use this method.

The following flowchart outlines a systematic approach to troubleshooting solubility issues.

Caption: Troubleshooting workflow for solubility issues.

Q4: Are there any concerns about the stability of 3-bromophenylglycine HCl in solution?

A4: As with many organic molecules, the stability of 3-bromophenylglycine HCl in solution can be affected by several factors.[16][17]

  • pH: Extreme pH values (highly acidic or highly alkaline), especially when combined with elevated temperatures, can lead to hydrolysis of the amide bond or other degradation pathways over time.

  • Temperature: High temperatures can accelerate degradation.[16] It is recommended to store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to minimize degradation.

  • Light: Some compounds are light-sensitive. While there is no specific data on the photosensitivity of 3-bromophenylglycine HCl, it is good laboratory practice to store solutions in amber vials or protected from light.[14]

For long-term storage, it is advisable to prepare concentrated stock solutions in a suitable solvent system (e.g., with co-solvents if necessary) and store them frozen. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.

References

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved February 27, 2026, from [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids. J-STAGE. [Link]

  • Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels?[Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved February 27, 2026, from [Link]

  • Scribd. (n.d.). Co-solvents.pptx. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. Retrieved February 27, 2026, from [Link]

  • Lee, C.-Y., Chen, J.-T., Chang, W.-T., & Shiah, I-Min. (2014, February). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. [Link]

  • Pharmaceutical Engineering. (2012, July/August). Overcoming the Challenge of Poor Drug Solubility. [Link]

  • LCGC International. (2022, April 15). Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC) for the Whelk-O®1, RegisPack®, and RegisCell® Chiral Stationary Phases. [Link]

  • Outsourced Pharma. (n.d.). Practical Solutions For Poorly Soluble Drugs. Retrieved February 27, 2026, from [Link]

  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential. [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Wen, Z., Xu, Y., Zou, Y., & Zhang, T. (2024, June 8). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. PMC. [Link]

  • MilliporeSigma. (n.d.). N-(3-Bromophenyl)glycine. Retrieved February 27, 2026, from [Link]

  • PubMed. (n.d.). The solubility of amino acids, diglycine, and triglycine in aqueous guanidine hydrochloride solutions. Retrieved February 27, 2026, from [Link]

  • Academia.edu. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Retrieved February 27, 2026, from [Link]

  • Scribd. (n.d.). Factors Affecting Stability of Formulations: Dr. Satish A. Patel M. Pharm, Ph. D. Retrieved February 27, 2026, from [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • SciTechnol. (2023, January 31). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. [Link]

  • ResearchGate. (2025, September 19). The Solubility of Amino Acids, Diglycine, and Triglycine in Aqueous Guanidine Hydrochloride Solutions. [Link]

  • ResearchGate. (2014, November 28). How can I dissolve free amino acids?. [Link]

  • PubChem. (n.d.). 3-Bromophenylhydrazine hydrochloride. Retrieved February 27, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2020, June 22). Stability Indicating Simultaneous Estimation of Phenylephrine HCl and Bromhexine HCl in Combined tablet dosage form by UV-Spectrophotometer. [Link]

Sources

Technical Support Center: Troubleshooting & Purification Guide for Crude 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride (a halogenated phenylglycine derivative).

Because this unnatural amino acid is typically synthesized via the Strecker multicomponent reaction or reductive amination, the crude product is often a complex matrix[1]. It frequently contains unreacted starting materials (like 3-bromobenzaldehyde), inorganic salts (from hydrolysis and hydrochloride salt formation), and colored polymeric byproducts. This guide provides a causality-driven diagnostic workflow and self-validating protocols to achieve high-purity material.

Diagnostic Workflow for Impurity Resolution

Use the following decision tree to identify the primary contaminant in your crude batch and select the appropriate thermodynamic or solubility-driven purification mechanism.

ImpurityWorkflow Start Crude 2-Amino-2-(3-bromophenyl) acetic acid HCl Q1 Identify Primary Impurity via NMR/HPLC Start->Q1 Imp1 Inorganic Salts (NH4Cl, NaCl) Q1->Imp1 Imp2 Unreacted Aldehyde / Non-polar Organics Q1->Imp2 Imp3 Colored Byproducts / Oxidation Q1->Imp3 Sol1 Isoelectric Precipitation (Adjust pH to ~5.4) Imp1->Sol1 Sol2 Trituration with Diethyl Ether / EtOAc Imp2->Sol2 Sol3 Activated Carbon Decolorization Imp3->Sol3 Final Re-acidify with HCl to form pure salt Sol1->Final Sol2->Final Sol3->Final

Caption: Diagnostic workflow for identifying and removing impurities from crude phenylglycine derivatives.

Troubleshooting FAQs

Q1: My crude product is heavily contaminated with inorganic salts (e.g., NaCl, NH₄Cl). How do I remove them without losing my product? A: You must leverage the zwitterionic nature of the amino acid. Phenylglycine derivatives exist predominantly as zwitterions near a neutral pH, with an isoelectric point (pI) typically around 5.4 to 5.6[2]. At this exact pH, the molecule carries a net charge of zero, which drastically reduces its hydration energy and solubility, causing it to precipitate. Inorganic salts, however, remain highly soluble in the aqueous phase. By dissolving your crude hydrochloride salt in water and carefully titrating to pH ~5.4, you force the pure free amino acid out of solution while leaving the salts behind.

Q2: NMR analysis shows lingering traces of 3-bromobenzaldehyde. Why didn't standard recrystallization remove this? A: 3-bromobenzaldehyde is a highly non-polar organic liquid that can become trapped within the crystal lattice of the polar amino acid salt during rapid precipitation[1]. To remove it, you must exploit differential solubility. The hydrochloride salt of your amino acid is highly polar and completely insoluble in aprotic, non-polar solvents like diethyl ether or ethyl acetate. Conversely, the unreacted aldehyde is highly soluble in these solvents. Performing a vigorous solvent trituration (slurrying the solid in ether) will selectively extract the aldehyde into the liquid phase.

Q3: The crude powder has a strong yellow or brown discoloration. How can I obtain a white crystalline powder? A: Discoloration is usually caused by trace amounts of oxidized polymeric byproducts or degradation of the aldehyde starting material. These conjugated impurities are highly hydrophobic and possess high molecular weights. Activated carbon (charcoal) treatment is the optimal solution here[3]. The porous, hydrophobic surface of the activated carbon selectively adsorbs these large, conjugated molecules via van der Waals forces while ignoring the smaller, highly polar amino acid salt.

Q4: After isoelectric precipitation, I have the free base (zwitterion). How do I cleanly re-form the hydrochloride salt? A: Treating the free base with aqueous HCl will reintroduce water, requiring a harsh lyophilization or evaporation step that can degrade the product. Instead, suspend the dry zwitterion in an anhydrous solvent (like dry diethyl ether) and introduce anhydrous HCl gas or a commercial HCl-in-ether solution[4]. The zwitterion will protonate and immediately precipitate as a highly pure, anhydrous hydrochloride salt.

Quantitative Data Summary

The following table summarizes the expected outcomes of each targeted purification methodology.

Purification MethodTarget ImpurityMechanism of ActionExpected Yield RecoveryTypical Purity Increase
Isoelectric Precipitation Inorganic salts (NaCl, NH₄Cl)Zwitterion insolubility at pI (~5.4)80–85%+15–20%
Solvent Trituration Unreacted 3-bromobenzaldehydeDifferential solubility (Polar vs. Non-polar)90–95%+5–10%
Activated Carbon Colored oxidation byproductsHydrophobic adsorption in porous matrix75–80%Decolorization (Visual)
Step-by-Step Experimental Protocols
Protocol A: Isoelectric Precipitation & Salt Removal

Objective: Remove inorganic salts by precipitating the zwitterionic free base.

  • Dissolution: Dissolve the crude this compound in a minimal volume of deionized water at room temperature.

  • Titration: Insert a calibrated pH meter into the solution. Slowly add 1M NaOH (or 1M NH₄OH) dropwise under continuous stirring.

  • Precipitation: Stop the base addition exactly when the pH reaches 5.4. A thick, white precipitate of the zwitterionic free amino acid will form.

  • Maturation: Stir the suspension at 4°C for 1 hour to maximize crystal growth and precipitation yield.

  • Filtration: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with ice-cold deionized water.

  • Self-Validation System: Collect the filtrate from the final water wash and test its electrical conductivity. A high initial conductivity that drops to near-zero in subsequent washes confirms the complete removal of ionic inorganic salts.

Protocol B: Activated Carbon Decolorization

Objective: Remove high-molecular-weight colored impurities.

  • Solvation: Dissolve the crude material in a suitable solvent (e.g., hot water or methanol) where it is fully soluble.

  • Adsorption: Add 5–10% (w/w) activated decolorizing charcoal to the solution[3].

  • Heating: Heat the mixture gently (avoiding a rolling boil) for 15–30 minutes to allow the kinetic adsorption of conjugated impurities into the carbon pores.

  • Hot Filtration: Perform a hot filtration through a tightly packed pad of Celite to remove the fine charcoal particles.

  • Self-Validation System: Inspect the filtrate against a pure white background. The solution should be visually clear and colorless. If a yellow tint persists, the carbon loading was insufficient; repeat the treatment with a fresh 5% (w/w) carbon charge.

Protocol C: Anhydrous Hydrochloride Salt Reformation

Objective: Convert the purified zwitterion back to the HCl salt without introducing water.

  • Suspension: Suspend the thoroughly dried, purified zwitterionic 2-Amino-2-(3-bromophenyl)acetic acid in anhydrous diethyl ether under an inert nitrogen atmosphere.

  • Acidification: Cool the suspension to 0°C. Slowly add a stoichiometric excess of 1M HCl in diethyl ether (or bubble anhydrous HCl gas directly into the solvent)[4].

  • Reaction: Stir for 30 minutes. The zwitterion will protonate, forming the highly polar, ether-insoluble hydrochloride salt.

  • Isolation: Filter the newly formed salt under vacuum, wash with fresh cold diethyl ether, and dry under high vacuum.

  • Self-Validation System: Spot the final ether wash on a TLC plate and visualize under UV light (254 nm). The complete absence of UV-active spots in the wash confirms that all non-polar organics (like residual aldehyde) have been successfully purged from the final salt.

References
  • Veeprho. Phenylglycine Impurities and Related Compound. Retrieved from [Link]

  • City University of New York (CUNY). Purification by Recrystallization. Retrieved from[Link]

  • Google Patents (WO2003053909A1).Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the analytical profile of unnatural amino acids is critical for modern drug discovery. 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride (commonly referred to as 3-bromophenylglycine hydrochloride) is a highly specialized chiral building block. It is frequently utilized in the synthesis of RGD-containing cyclic peptides designed to target αvβ3 integrins in tumor neovasculature[1].

However, the structural features that make this molecule biologically valuable—the alpha-chiral center, the hydrochloride salt form, and the asymmetric 3-bromo substitution—also present distinct challenges during structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy. The quadrupolar nature of the chloride counterion and its extensive hydrogen-bonding network heavily influence the behavior of exchangeable protons[2].

As a Senior Application Scientist, I have compiled this comparative guide to objectively evaluate the analytical conditions required for the rigorous 1H NMR characterization of 3-bromophenylglycine hydrochloride. We will compare the performance of different solvent systems and spectrometer field strengths, providing the causality behind these experimental choices and a self-validating protocol for your laboratory.

Solvent System Comparison: DMSO-d6 vs. D2O

The choice of deuterated solvent fundamentally alters the observed 1H NMR spectrum of amino acid hydrochlorides. The primary analytical objective dictates the solvent choice: confirming the intact hydrochloride salt versus achieving maximum solubility for downstream liquid chromatography-mass spectrometry (LC-MS) correlation.

The Causality of Proton Exchange

In protic solvents like Deuterium Oxide (D2O), the labile protons of the carboxylic acid (-COOH) and the primary ammonium group (-NH3+) undergo rapid, continuous isotopic exchange with the bulk solvent. This rapid exchange effectively "wipes out" these signals from the spectrum, replacing them with a single, broad residual water (HOD) peak around 4.79 ppm.

Conversely, Dimethyl Sulfoxide-d6 (DMSO-d6) is a highly polar, aprotic solvent that acts as a strong hydrogen-bond acceptor. The sulfoxide oxygen forms rigid hydrogen bonds with the -NH3+ protons of the hydrochloride salt. This interaction drastically slows the intermolecular proton exchange rate, shifting it to the "slow exchange" regime on the NMR timescale[3]. As a result, the -NH3+ protons become clearly visible as a broad singlet integrating to 3H.

Quantitative Chemical Shift Comparison

Table 1: Comparative 1H NMR Chemical Shifts of this compound (Referenced to TMS at 0.00 ppm).

Proton AssignmentMultiplicity & J-CouplingDMSO-d6 Shift (ppm)D2O Shift (ppm)Integration
-COOH Broad Singlet~13.50Exchanged1H
-NH3+ Broad Singlet~8.80Exchanged3H
H2 (Aromatic) t (⁴J ≈ 1.8 Hz)7.757.651H
H4 (Aromatic) dt (³J ≈ 7.8, ⁴J ≈ 1.5 Hz)7.607.551H
H6 (Aromatic) dt (³J ≈ 7.8, ⁴J ≈ 1.5 Hz)7.507.451H
H5 (Aromatic) t (³J ≈ 7.8 Hz)7.407.351H
CH (Alpha) Singlet5.155.301H

Note: The alpha-proton of phenylglycine derivatives is highly sensitive to its electronic environment and solvent polarity, typically resonating between 5.1 and 5.5 ppm[4].

SolventSelection Start Sample: 3-Br-Phg-OH·HCl Decision Primary Analytical Goal? Start->Decision Goal1 Confirm HCl Salt Form (Observe NH3+) Decision->Goal1 Goal2 General Structural Confirmation Decision->Goal2 Goal3 High Solubility / LC-MS Prep Decision->Goal3 Solvent1 Use DMSO-d6 Goal1->Solvent1 Solvent2 Use CD3OD Goal2->Solvent2 Solvent3 Use D2O Goal3->Solvent3 Result1 NH3+ visible at ~8.8 ppm COOH visible at >13 ppm Solvent1->Result1 Result2 Exchangeable protons partially exchanged Solvent2->Result2 Result3 NH3+/COOH exchanged Alpha-CH shifted Solvent3->Result3

Figure 1: Decision workflow for selecting the optimal NMR solvent system based on analytical goals.

Spectrometer Field Strength: 400 MHz vs. 600 MHz

The 3-bromo substitution on the phenyl ring breaks the molecular symmetry, creating a complex, second-order AMXY spin system. The proximity of the chemical shifts of the four aromatic protons (H2, H4, H5, H6) makes field strength a critical variable.

The Causality of Resolution

Nuclear spin-spin coupling constants (J-values, measured in Hz) are independent of the external magnetic field (B0). However, the chemical shift dispersion (the physical separation of peaks in Hz) increases linearly with the magnetic field.

At 400 MHz , the chemical shift difference (Δν) between H4 (~7.60 ppm) and H6 (~7.50 ppm) is roughly 40 Hz. Because the ortho-coupling (³J) is ~7.8 Hz, the ratio Δν/J is relatively small (~5). This leads to pronounced "roofing" (second-order effects) where the inner peaks of the multiplets intensify and the outer peaks diminish, often causing H4 and H6 to merge into an unresolvable multiplet.

At 600 MHz , the Δν between H4 and H6 increases to 60 Hz. The higher Δν/J ratio (~7.7) pushes the system closer to first-order behavior. This allows for the baseline resolution of the doublet of triplets (dt) for both H4 and H6, enabling the precise extraction of the meta-coupling (⁴J ≈ 1.5 Hz) required to definitively prove the meta-substitution pattern of the bromine atom.

Figure 2: J-coupling network of the 3-bromophenyl ring demonstrating ortho and meta interactions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, every protocol must include internal validation mechanisms. The following methodology guarantees reproducible, high-fidelity spectra for amino acid hydrochlorides[5].

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of this compound.

  • Dissolve the solid in 600 µL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: Inspect the NMR tube against a light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution of the salt lattice, which will artificially broaden the peaks and skew integration values.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into the spectrometer (preferably 600 MHz for complete aromatic resolution) and lock onto the DMSO-d6 deuterium signal.

  • Perform automated 3D gradient shimming.

  • Validation Check: Observe the TMS peak at 0.00 ppm. The Full Width at Half Maximum (FWHM) must be <1.0 Hz. If the peak is broader or asymmetrical, re-shim the instrument. Poor shimming will obscure the critical 1.5 Hz meta-couplings.

Step 3: Acquisition Parameters

  • Load a standard 1D proton pulse sequence (e.g., zg30).

  • Set the relaxation delay (D1) to a minimum of 2.0 seconds . This is crucial; the quaternary carboxylic acid proton and the ammonium protons have longer T1 relaxation times. A short D1 will result in under-integration of these functional groups.

  • Acquire 16 to 32 scans at 298 K.

Step 4: Processing & Integration Validation

  • Apply an exponential line broadening (LB) function of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the J-couplings.

  • Phase the spectrum manually, ensuring the baseline is perfectly flat.

  • Validation Check (The Self-Validating Step): Calibrate the integral of the isolated alpha-CH singlet (~5.15 ppm) strictly to 1.00 .

  • Verify the remaining integrals: The complex aromatic region (7.3–7.8 ppm) must integrate to exactly 4.00 ± 0.05 . The broad downfield peak (~8.80 ppm) must integrate to 3.00 ± 0.1 , confirming the presence of the intact -NH3+ hydrochloride salt.

References

1.[2] "Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory." The Journal of Physical Chemistry B - ACS Publications. Available at:[Link] 2.[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Available at:[Link] 3.[5] "Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz." Journal of the American Chemical Society. Available at:[Link] 4.[4] "Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy." The Journal of Organic Chemistry - ResearchGate. Available at:[Link] 5.[1] "US9073974B2 - RGD-containing cyclic peptides." Google Patents. Available at:

Sources

A Comparative Guide to the FTIR Spectroscopy of 2-Amino-2-(3-bromophenyl)acetic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride is a substituted α-amino acid, a class of molecules with significant applications in organic synthesis and as building blocks for novel therapeutics. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and cost-effective analytical technique for the structural elucidation and quality control of such compounds.[1] This guide provides an in-depth analysis of the expected characteristic FTIR absorption peaks for 2-Amino-2-(3-bromophenyl)acetic acid HCl, supported by comparative data from analogous structures and established spectroscopic principles.

Molecular Structure and Expected Vibrational Modes

The structure of 2-Amino-2-(3-bromophenyl)acetic acid HCl incorporates several key functional groups that give rise to a unique and identifiable infrared spectrum. The presence of a protonated amine (as a hydrochloride salt), a carboxylic acid, and a meta-substituted bromophenyl ring dictates the primary vibrational modes we expect to observe.

Figure 1: Molecular structure of 2-Amino-2-(3-bromophenyl)acetic acid HCl, highlighting the key functional groups.

Comparative Analysis of Characteristic FTIR Peaks

Vibrational Mode Expected Wavenumber (cm⁻¹) for 2-Amino-2-(3-bromophenyl)acetic acid HCl Comparative Data: 3-Aminophenylacetic acid (cm⁻¹) [2][3][4]Comparative Data: α-Bromophenylacetic acid (cm⁻¹) [5]Rationale for Assignment
O-H Stretch (Carboxylic Acid) Broad, ~3300-2500Broad, ~3000-2500Broad, ~3100-2600The strong hydrogen bonding in the carboxylic acid dimer results in a very broad absorption band.[6]
N-H Stretch (Amine Salt) ~3100-2800 (multiple bands)~3300-3400 (free amine)N/AAs a hydrochloride salt, the amine exists as R-NH₃⁺. These stretching vibrations typically appear as a broad series of bands in this region, often superimposed on the O-H stretch.
Aromatic C-H Stretch ~3100-3000~3100-3000~3100-3000Characteristic stretching vibrations for sp² hybridized C-H bonds in the phenyl ring.
Aliphatic C-H Stretch ~2900-2800~2900-2800~2900-2800Stretching vibration of the Cα-H bond.
C=O Stretch (Carboxylic Acid) ~1730-1700~1715~1720The carbonyl stretch is a strong, sharp peak. Its position can be influenced by hydrogen bonding.
N-H Bend (Amine Salt) ~1600-1500~1620 (free amine scissoring)N/AThe bending vibration of the N-H bonds in the ammonium group.
Aromatic C=C Stretch ~1600-1450 (multiple bands)~1600, ~1490, ~1450~1600, ~1495, ~1450These bands arise from the skeletal vibrations of the benzene ring.
C-O Stretch (Carboxylic Acid) ~1300-1200~1250~1280Coupled with O-H in-plane bending, this vibration is characteristic of carboxylic acids.
Aromatic C-H Bend (out-of-plane) ~900-675~880, ~780, ~690 (meta-substitution)~750, ~690 (mono-substitution)The pattern of these bands is diagnostic of the substitution pattern on the benzene ring. For meta-substitution, strong bands are expected in these regions.
C-Br Stretch ~680-515N/A~650The carbon-bromine stretching vibration is typically found in the lower frequency region of the spectrum.

Experimental Protocol: Acquiring an FTIR Spectrum via KBr Pellet Method

To validate the predicted spectral data, the following protocol for acquiring a high-quality FTIR spectrum of a solid sample is recommended.

Materials:

  • 2-Amino-2-(3-bromophenyl)acetic acid HCl sample

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind a small amount of KBr in the agate mortar to a fine powder.

    • Add approximately 1-2 mg of the 2-Amino-2-(3-bromophenyl)acetic acid HCl sample to the KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Transfer a small amount of the KBr/sample mixture to the pellet die.

    • Ensure the powder is evenly distributed across the surface of the die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes. This will form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment. This will account for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Process the resulting spectrum by performing a background subtraction.

cluster_workflow FTIR Sample Preparation and Analysis Workflow start Start: Sample and KBr grind Grind KBr to fine powder start->grind mix Add sample and mix thoroughly grind->mix pelletize Transfer to die and press into pellet mix->pelletize background Acquire background spectrum pelletize->background acquire Acquire sample spectrum background->acquire process Process spectrum (background subtraction) acquire->process end End: Interpretable FTIR Spectrum process->end

Sources

Comparing reactivity of 3-bromo vs 4-bromo phenylglycine hydrochloride

[1]

Executive Summary

In the derivatization of phenylglycine scaffolds, the positional isomerism of the bromine substituent (meta vs. para) dictates divergent reactivity profiles. While often treated interchangeably in early discovery, 3-bromo-phenylglycine (meta) and 4-bromo-phenylglycine (para) exhibit distinct behaviors in palladium-catalyzed cross-couplings and stereochemical stability.[1]

  • 3-Bromo (Meta): Characterized by higher inductive electron withdrawal (

    
    ), leading to a more electron-deficient aromatic ring.[1] This facilitates faster oxidative addition in cross-couplings but increases the acidity of the benzylic 
    
    
    -proton, heightening racemization risks.
  • 4-Bromo (Para): Characterized by competing inductive withdrawal and resonance donation (

    
    ).[1] It offers superior steric accessibility and slightly higher crystallographic stability, making it the preferred isomer for scale-up unless specific meta-substitution topology is required.[1]
    

Electronic Landscape & Hammett Analysis

To predict reactivity accurately, we must quantify the electronic influence of the bromine atom at the 3- and 4-positions relative to the glycine side chain.

Hammett Substituent Constants ( )

The reactivity difference is rooted in the Hammett constants, which quantify the electronic effect of the substituent.[2]

IsomerPosition

Value
Dominant EffectElectronic Consequence
3-Bromo Meta0.39 Inductive (-I)Strongly deactivates ring; Stabilizes anionic intermediates.
4-Bromo Para0.23 Resonance (+R) / Inductive (-I)Weakly deactivates ring; +R effect partially offsets -I withdrawal.[1]

Note: Positive

1
Impact on Benzylic Acidity (Racemization Risk)

Phenylglycine derivatives are prone to racemization via the formation of a benzylic carbanion/enolate.

  • Mechanism: Base-mediated deprotonation of the

    
    -proton.[1]
    
  • 3-Bromo: The strong inductive withdrawal (

    
    ) without resonance opposition stabilizes the developing negative charge at the benzylic position more effectively than the 4-bromo isomer. Result:  Higher risk of racemization under basic conditions.[1][3]
    
  • 4-Bromo: The lone pair on the para-bromine can donate electron density into the

    
    -system (+R effect), slightly destabilizing the benzylic carbanion relative to the meta isomer. Result:  Slightly higher stereochemical stability.
    

Reactivity in Palladium-Catalyzed Coupling (Suzuki-Miyaura)

The primary utility of bromophenylglycines is as electrophiles in C-C bond formation.

Oxidative Addition (The Rate-Determining Step)

In Pd(0)/Pd(II) cycles, electron-poor aryl halides generally undergo oxidative addition (OA) faster.[1]

  • 3-Bromo: The electron-deficient ring (high

    
    ) lowers the LUMO energy of the C-Br bond, theoretically accelerating OA.
    
  • 4-Bromo: Slightly more electron-rich due to resonance donation.[1] OA is slower electronically but often favored sterically.[1]

Steric Considerations
  • 3-Bromo: The meta substituent creates a "pocket" that can hinder bulky phosphine ligands (e.g., SPhos, XPhos) or ortho-substituted boronic acids.[1]

  • 4-Bromo: The para position is distal to the glycine tail, minimizing steric clash with the catalyst center.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways and risks for both isomers.

ReactivityComparisonStartBromophenylglycine HClMeta3-Bromo (Meta)High Inductive (-I)Start->MetaIsomer SelectionPara4-Bromo (Para)Resonance (+R) / Inductive (-I)Start->ParaMeta_OAFast Oxidative Addition(Electron Poor Ring)Meta->Meta_OAPd(0) InsertionMeta_RacHigh Racemization Risk(Stabilized Benzylic Anion)Meta->Meta_RacBase (pH > 9)Product_M3-Aryl Product(Potential ee% loss)Meta_OA->Product_MMeta_Rac->Product_MStereo-erosionPara_OASlower Oxidative Addition(Resonance Donation)Para->Para_OAPd(0) InsertionPara_StabHigher Stereostability(Destabilized Anion)Para->Para_StabBase (pH > 9)Product_P4-Aryl Product(High ee% retention)Para_OA->Product_PPara_Stab->Product_P

Caption: Comparative workflow showing the trade-off between oxidative addition rates and stereochemical integrity for meta vs. para isomers.

Experimental Protocols

Protocol A: Stereoselective Suzuki Coupling

Objective: Couple 3- or 4-bromo phenylglycine methyl ester with phenylboronic acid while minimizing racemization.[1] Note: The free acid HCl salt is often protected as the methyl ester to improve solubility in organic solvents and prevent catalyst poisoning by the free carboxylate.

Reagents:

  • Substrate: 1.0 eq (3-Br or 4-Br Phenylglycine Methyl Ester HCl)

  • Boronic Acid: 1.2 eq Phenylboronic acid

  • Catalyst: 2 mol% Pd(OAc)₂

  • Ligand: 2.5 mol% SPhos (Water-soluble, sterically demanding)[1]

  • Base: 3.0 eq K₃PO₄ (Mild base preferred over carbonates to reduce racemization)

  • Solvent: Toluene/Water (10:1 v/v)[1]

Step-by-Step Workflow:

  • Neutralization (In-situ): Suspend the HCl salt in Toluene/Water.[1] Add K₃PO₄. Stir for 5 min at RT.[1] The biphasic system keeps the free amine in the organic layer.

  • Catalyst Addition: Add Phenylboronic acid, Pd(OAc)₂, and SPhos under N₂ atmosphere.

  • Reaction: Heat to 60°C. Critical: Do not exceed 80°C. The 3-bromo isomer is particularly sensitive to thermal racemization.[1]

  • Monitoring: Monitor by HPLC every 30 mins. The 3-bromo isomer typically reaches conversion 15-20% faster than the 4-bromo isomer due to electronic activation.[1]

  • Workup: Cool to 0°C immediately upon completion. Acidify to pH 2 with 1M HCl to freeze the stereocenter (protonation of the amine prevents enolization).

Protocol B: Racemization Assessment Assay

Objective: Quantify the stability difference between isomers.

  • Dissolution: Dissolve 50 mg of each isomer (methyl ester form) in 1 mL

    
     (Deuterated Methanol).
    
  • Base Challenge: Add 0.5 eq of Triethylamine (

    
    ).[1]
    
  • NMR Monitoring: Track the disappearance of the

    
    -proton signal (benzylic H) via 
    
    
    H-NMR over 4 hours at 25°C.
  • Expected Result: The 3-bromo isomer will show a faster rate of H/D exchange (signal decay) compared to the 4-bromo isomer, confirming its higher acidity.

Data Summary Table

Feature3-Bromo (Meta)4-Bromo (Para)Mechanism
Hammett

0.390.23Inductive vs. Resonance
Pd-Oxidative Addition FasterSlowerElectron deficiency lowers C-Br bond energy
Steric Hindrance Moderate (Meta-clash)LowDistance from glycine tail
Racemization Rate HighModerateInductive stabilization of enolate
Solubility (HCl Salt) Generally HigherLowerPara-symmetry favors crystal packing

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of arylglycines. Chemical Reviews, 92(5), 889–917. Link

  • Lüning, U., & Müller, M. (2005). Racemization of amino acids under neutral and basic conditions. Journal of Physical Organic Chemistry. (General reference for benzylic acidity mechanisms).

A Comparative Guide to Enantiomeric Excess Determination of 2-Amino-2-(3-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and asymmetric synthesis. For chiral molecules such as 2-Amino-2-(3-bromophenyl)acetic acid, a key building block in the synthesis of various bioactive compounds, the ability to accurately quantify the enantiomeric composition is not merely a quality control metric—it is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of the primary analytical methodologies for this purpose, offering in-depth technical insights and field-proven protocols to empower researchers in selecting the optimal strategy for their specific needs.

Introduction: The Significance of Chiral Purity

Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological and toxicological profiles. The stereocenter in 2-Amino-2-(3-bromophenyl)acetic acid dictates its three-dimensional orientation and, consequently, its interaction with chiral biological targets such as enzymes and receptors. An accurate assessment of the enantiomeric excess is therefore indispensable throughout the drug development pipeline, from the early stages of asymmetric synthesis to the final quality assurance of the active pharmaceutical ingredient (API).

This guide will navigate the three most powerful and widely adopted techniques for determining the enantiomeric excess of 2-Amino-2-(3-bromophenyl)acetic acid:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Each method will be evaluated based on its underlying principles, experimental workflow, performance characteristics, and practical considerations.

Method Comparison at a Glance

For a rapid assessment, the following table summarizes the key performance attributes of each technique for the enantiomeric analysis of 2-Amino-2-(3-bromophenyl)acetic acid.

Analytical TechniqueMethod TypeResolution (Rs)Analysis TimeAdvantagesDisadvantages
Chiral HPLC Direct (CSP) > 2.015-40 minHigh resolution, direct analysis of underivatized analyte, robust and widely applicable.[1][2]Requires specialized and often expensive chiral columns, method development can be time-consuming.[2]
Indirect (Derivatization) > 1.520-50 minUtilizes standard achiral columns, highly sensitive with appropriate derivatizing agent.[3]Requires an additional reaction step, potential for racemization during derivatization, derivatizing agent must be enantiomerically pure.
Chiral GC-MS Derivatization + Chiral Column > 2.510-30 minExcellent resolution and sensitivity, suitable for volatile derivatives.[2]Requires derivatization to ensure volatility and thermal stability, potential for sample degradation at high temperatures.
NMR Spectroscopy Chiral Solvating/Derivatizing Agents N/A (Signal Separation)5-15 minRapid analysis without chromatographic separation, provides structural information, accurate quantification.[4][5]Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, choice of chiral auxiliary is critical.[6]

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations due to its high resolution, robustness, and applicability to a broad range of compounds.[2][7] For 2-Amino-2-(3-bromophenyl)acetic acid, two primary HPLC strategies can be employed: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization.

A. Direct Chiral HPLC with Chiral Stationary Phases (CSPs)

The direct approach is often preferred for its simplicity, as it avoids the need for sample derivatization. The separation is achieved through differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase.

Principle of Chiral Recognition:

CSPs are designed with chiral selectors that form transient diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. For amino acids and their derivatives, zwitterionic and macrocyclic glycopeptide CSPs are particularly effective.[1][8]

Workflow for Direct Chiral HPLC Analysis:

Caption: Workflow for direct chiral HPLC analysis.

Experimental Protocol: Direct HPLC with a Zwitterionic CSP

  • Objective: To separate and quantify the enantiomers of 2-Amino-2-(3-bromophenyl)acetic acid using a zwitterionic chiral stationary phase.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • Chiral Column: CHIRALPAK® ZWIX(+) or a similar zwitterionic CSP.

  • Mobile Phase:

    • Methanol is a common primary component for zwitterionic phases. A typical mobile phase could be a mixture of methanol, water, and a small amount of an acidic or basic additive to improve peak shape and resolution (e.g., trifluoroacetic acid and diethylamine).[1]

  • Procedure:

    • Sample Preparation: Prepare a standard solution of 2-Amino-2-(3-bromophenyl)acetic acid in the mobile phase at a concentration of approximately 0.5 mg/mL. For method development, a racemic standard is essential.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection Wavelength: 220 nm (or as determined by the UV spectrum of the analyte)

      • Injection Volume: 10 µL

    • Analysis: Inject the racemic standard to determine the retention times and resolution of the two enantiomers. Subsequently, inject the sample to be analyzed.

    • Calculation of Enantiomeric Excess (ee):

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

B. Indirect Chiral HPLC via Derivatization

This method involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[3] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[3]

Principle of Diastereomer Formation:

The reaction of a racemic mixture (R- and S-analyte) with a single enantiomer of a CDA (e.g., R'-CDA) yields two diastereomers (R-R' and S-R'). These diastereomers can then be separated using conventional reversed-phase HPLC.

Workflow for Indirect Chiral HPLC Analysis:

Caption: Workflow for indirect chiral HPLC analysis.

Experimental Protocol: Derivatization with Marfey's Reagent (L-FDAA)

Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a widely used CDA for the analysis of amino acids and primary amines.[3][8][9]

  • Objective: To determine the enantiomeric excess of 2-Amino-2-(3-bromophenyl)acetic acid by forming diastereomeric derivatives with Marfey's reagent and separating them on a reversed-phase HPLC column.

  • Materials:

    • Marfey's reagent (L-FDAA)

    • Acetone

    • Sodium bicarbonate solution (1 M)

    • Hydrochloric acid (2 M)

  • Procedure:

    • Sample Preparation: Dissolve approximately 1 mg of 2-Amino-2-(3-bromophenyl)acetic acid in 100 µL of water.

    • Derivatization:

      • To the sample solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

      • Add 40 µL of 1 M sodium bicarbonate.

      • Heat the mixture at 40 °C for 1 hour.[8]

    • Reaction Quenching: Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[3]

    • HPLC Analysis:

      • Dilute the sample with the mobile phase and inject it into an HPLC system equipped with a C18 column.

      • A typical mobile phase would be a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

      • Detection is typically performed at 340 nm, where the dinitrophenyl group has a strong absorbance.[8]

II. Gas Chromatography (GC): High Resolution for Volatile Derivatives

Chiral GC is a powerful technique known for its high separation efficiency and sensitivity.[2] However, for non-volatile compounds like amino acids, derivatization is a prerequisite to increase their volatility and thermal stability.[2]

Principle of Chiral GC Separation:

Similar to direct HPLC, chiral GC utilizes a chiral stationary phase coated on the inner wall of a capillary column. The separation is based on the differential interactions between the enantiomers of the derivatized analyte and the chiral selector.

Workflow for Chiral GC Analysis:

Caption: Workflow for chiral GC analysis.

Experimental Protocol: Chiral GC-MS after Derivatization

A two-step derivatization is typically employed for amino acids: esterification of the carboxylic acid group followed by acylation of the amino group.

  • Objective: To determine the enantiomeric excess of 2-Amino-2-(3-bromophenyl)acetic acid by GC-MS after converting it into a volatile derivative.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Chiral Capillary Column: e.g., Chirasil-Val.

  • Derivatization Reagents:

    • For esterification: Isopropanol/HCl

    • For acylation: Trifluoroacetic anhydride (TFAA)

  • Procedure:

    • Esterification: Heat the sample of 2-Amino-2-(3-bromophenyl)acetic acid in a solution of isopropanol saturated with HCl.

    • Acylation: After removing the excess reagent from the esterification step, add trifluoroacetic anhydride and heat to complete the acylation of the amino group.

    • GC-MS Analysis:

      • Dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS system.

      • A temperature gradient program is typically used to ensure good separation and peak shape.

      • The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Absolute Method

NMR spectroscopy offers a distinct advantage for determining enantiomeric excess as it can be performed rapidly without the need for chromatographic separation.[4][5] The principle relies on creating a diastereomeric environment for the enantiomers directly in the NMR tube, which leads to the differentiation of their signals.

A. NMR with Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form rapidly reversible diastereomeric complexes with the analyte. This results in separate NMR signals for the two enantiomers.

Principle of Chiral Recognition with CSAs:

The CSA interacts with the enantiomers of the analyte through non-covalent interactions (e.g., hydrogen bonding, π-π stacking), creating diastereomeric solvates. The different spatial arrangements of these solvates lead to distinct chemical shifts for corresponding protons in the two enantiomers.

Workflow for NMR Analysis with a CSA:

Caption: Workflow for NMR analysis with a CSA.

B. NMR with Chiral Derivatizing Agents (CDAs)

Similar to the indirect HPLC method, CDAs react covalently with the analyte to form stable diastereomers.[6] These diastereomers will have distinct NMR spectra. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic example of a CDA.[6]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • Objective: To determine the enantiomeric excess of 2-Amino-2-(3-bromophenyl)acetic acid by ¹H NMR spectroscopy using a chiral solvating agent.

  • Materials:

    • High-resolution NMR spectrometer.

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative).

  • Procedure:

    • Sample Preparation: Dissolve a known amount of 2-Amino-2-(3-bromophenyl)acetic acid in a suitable deuterated solvent in an NMR tube.

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Addition of CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube and gently mix.

    • Final Spectrum: Acquire another ¹H NMR spectrum. Look for the splitting of a key signal of the analyte (e.g., the α-proton) into two distinct signals corresponding to the two enantiomers.

    • Quantification: Integrate the two separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio.

Conclusion and Recommendations

The choice of the most appropriate method for determining the enantiomeric excess of 2-Amino-2-(3-bromophenyl)acetic acid is contingent upon the specific requirements of the analysis.

  • For routine quality control and high-resolution analysis , direct Chiral HPLC on a zwitterionic or macrocyclic glycopeptide stationary phase is highly recommended due to its robustness and direct measurement capabilities.

  • When high sensitivity is paramount and derivatization is acceptable , indirect Chiral HPLC with Marfey's reagent or Chiral GC-MS are powerful options.

  • For rapid screening, high-throughput applications, and when an absolute method without chromatographic separation is desired , NMR spectroscopy with a chiral solvating agent offers significant advantages in terms of speed and simplicity.

It is often beneficial to have access to more than one of these techniques, as they can be used orthogonally to confirm results and provide a more comprehensive understanding of the enantiomeric purity of 2-Amino-2-(3-bromophenyl)acetic acid.

References

  • Hoffmann, C.V., Pell, R., Lämmerhofer, M., & Lindner, W. (2008). Analytical Chemistry, 80, 8780.
  • Precise Determination of Enantiomeric Excess by a Sensitivity Enhanced Two-Dimensional Band-Selective Pure-Shift NMR. (2015). PubMed.
  • Zhang, C., Huang, W. X., Chen, Z., & Rustum, A. M. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • SUMICHIRAL OA columns are high-performance chiral columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • Chiral deriv
  • Chiral Separations of 3,3'-Substituted BINOLs. (2023).
  • Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Chiral HPLC Separ
  • Nemes, A., Csóka, T., Béni, S., Garádi, Z., Szabó, D., & Rábai, J. (2019). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect, 4(28), 8235-8239.
  • Mishra, S. K., & Nagarajarao, S. (2015).
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). Semantic Scholar.
  • Chiral Separ
  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)
  • Application Notes and Protocols: (r)-2-Amino-2-(4-chlorophenyl)acetic acid as a Chiral Resolving Agent. (2025). BenchChem.
  • Vijayasarathy, S., Prasad, P., Fremlin, L. J., Ratnayake, R., Salim, A. A., Khalil, Z., & Capon, R. J. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products.
  • Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Deriv
  • Marfey's reagent for chiral amino acid analysis: a review. (2022). Semantic Scholar.
  • Francotte, E. (2016). Contemporary Analysis of Chiral Molecules.
  • Bhushan, R., & Kumar, V. (2004). Marfey's reagent for chiral amino acid analysis: a review.
  • The Chiral Notebook. Phenomenex.
  • FDAA, Marfey's Reagent. Fisher Scientific.
  • H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral. (2004). Arkivoc.
  • Chiral separation of halogenated amino acids by ligand-exchange capillary electrophoresis. (2005). PubMed.
  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. (2020). Organic & Biomolecular Chemistry.
  • Chiral HPLC Separ

Sources

Validating Chemical Structure of 3-Bromophenylglycine HCl: The X-ray Crystallography Advantage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Absolute Validation

In the high-stakes arena of drug development, 3-bromophenylglycine HCl serves as a critical chiral building block (scaffold) for peptidomimetics and kinase inhibitors. While NMR and Mass Spectrometry (MS) are workhorses for connectivity, they often fail to definitively resolve three critical ambiguities in early-phase development:

  • Absolute Configuration: Distinguishing R- vs. S- enantiomers without derivatization.

  • Salt Stoichiometry: Confirming the mono- vs. di-hydrochloride state and solvation (hydrates).

  • Polymorphism: Identifying solid-state forms that affect bioavailability.

This guide objectively compares X-ray Crystallography (SC-XRD) against standard spectroscopic alternatives, demonstrating why SC-XRD is the "Supreme Court" of structural validation for halogenated amino acid salts.

Comparative Analysis: X-ray vs. The Alternatives

The presence of the bromine atom in 3-bromophenylglycine is not just a functional handle; it is a crystallographic beacon. The heavy atom allows for precise determination of absolute stereochemistry via anomalous scattering—a capability NMR lacks.

Table 1: Performance Matrix for Structural Validation
FeatureX-ray Crystallography (SC-XRD) NMR (1H/13C) HPLC (Chiral) Mass Spectrometry
Connectivity Definitive (3D atom mapping)Excellent (2D connectivity)N/AExcellent (MW/Fragments)
Absolute Config (R/S) Direct (via Flack Parameter)Indirect (Requires chiral shift reagents)Indirect (Requires reference standards)N/A
Salt/Solvate ID Definitive (Sees lattice water/ions)Ambiguous (Solvent exchange obscures salt)N/AAmbiguous (Ionization artifacts)
Sample State Solid Crystal (Native state)Solution (Conformation averaged)SolutionGas Phase
Sample Requirement Single Crystal (~0.1–0.3 mm)~5–10 mg dissolved<1 mg dissolved<1 mg
Decision Logic: When to Deploy SC-XRD

While NMR is faster for routine checks, SC-XRD is mandatory when the synthetic route is novel or when scaling up for GMP production.

ValidationLogic Start Synthesized 3-Bromophenylglycine HCl CheckPurity Check Purity (HPLC/LCMS) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure NeedStereo Need Absolute Stereo (R/S)? IsPure->NeedStereo Yes Recrystallize Recrystallize IsPure->Recrystallize No HasRef Reference Standard Available? NeedStereo->HasRef Yes UseXRD DEPLOY SC-XRD (Anomalous Dispersion) NeedStereo->UseXRD No (Ab Initio Proof) UseNMR Use NMR + Chiral HPLC HasRef->UseNMR Yes HasRef->UseXRD No Recrystallize->CheckPurity

Figure 1: Decision matrix for selecting validation methodology. SC-XRD is the critical path when reference standards are absent.

Technical Deep Dive: The Heavy Atom Advantage

For 3-bromophenylglycine, the bromine atom (


) is the key differentiator.
  • The Mechanism: X-rays interact with the inner-shell electrons of the bromine. This causes a phase lag in the scattered wave (anomalous dispersion).

  • The Result: The diffraction pattern for the Friedel pairs (

    
     and 
    
    
    
    ) becomes unequal (
    
    
    ).
  • The Metric: The Flack Parameter .

    • Flack

      
      : Correct absolute structure (e.g., pure S-enantiomer).
      
    • Flack

      
      : Inverted structure (you have the R-enantiomer, but modeled S).
      
    • Flack

      
      : Racemic twin (50:50 mixture).
      
  • Why it matters: Standard organic molecules (C, H, N, O) scatter weakly. Without the Br, determining R/S requires high-quality data and statistical probability methods. With Br, the answer is mathematically absolute [1].

Experimental Protocol: Validating 3-Bromophenylglycine HCl

Phase 1: Crystallization (The Critical Step)

Amino acid salts are zwitterionic and highly polar. Standard organic solvents often fail. Objective: Grow a single crystal (


 mm).

Method A: Vapor Diffusion (Hanging Drop)

  • Prepare Solution: Dissolve 20 mg of 3-bromophenylglycine HCl in 1 mL of Methanol/Water (80:20) . Ensure the solution is clear.

  • Reservoir: Place 1 mL of Diethyl Ether or Acetone (antisolvent) in the outer reservoir.

  • Seal: Invert the drop over the reservoir and seal.

  • Wait: Allow to stand at 4°C for 3-7 days. The ether will diffuse into the methanol, slowly lowering solubility and forcing crystallization.

Method B: Slow Evaporation (If Vapor Diffusion Fails)

  • Dissolve in 1M HCl (to ensure full protonation of the amine).

  • Cover with Parafilm and poke 3-5 small holes.

  • Allow solvent to evaporate at room temperature. Note: This often yields hydrates.

Phase 2: Data Collection & Refinement

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB). Source: Mo-K


 (

Å) is preferred to minimize absorption, though Cu-K

maximizes the anomalous signal from Bromine.
  • Mounting: Mount crystal on a Kapton loop using Paratone oil. Cool to 100 K (cryostream) to reduce thermal motion.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity differences for Friedel pairs.

  • Integration: Process using SAINT or CrysAlisPro.

  • Structure Solution: Use SHELXT (Intrinsic Phasing) [2]. The Br atom will appear as the highest electron density peak.

  • Refinement: Use SHELXL .

    • Locate the Cl- counterion (distinct from water by electron density height).

    • Locate H-atoms on the Ammonium group (

      
      ). These should form H-bonds with Cl- or carbonyl oxygens.
      
Phase 3: Validation (Self-Check)

Before publishing or releasing the structure, run the CheckCIF report (IUCr standard).

  • R1 Value: Should be < 5% for publication quality.

  • Goodness of Fit (GooF): Should be near 1.0.

  • Max Shift/Error: Should be < 0.001 in the final cycle.

Expected Structural Outcome (Simulation)

Based on analogous phenylglycine hydrochloride structures [3], the expected packing for 3-bromophenylglycine HCl is:

  • Space Group: Likely Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ) if enantiopure.
  • Lattice: Layered structure with hydrophobic zones (bromophenyl rings) and hydrophilic zones (ammonium/chloride/carboxylate).

  • H-Bonding: The Chloride ion (

    
    ) typically acts as a bridge, accepting 2-3 H-bonds from the 
    
    
    
    group.

CrystalPacking cluster_lattice Unit Cell Packing Forces Ammonium Ammonium Group (-NH3+) Chloride Chloride Ion (Cl-) Ammonium->Chloride Strong H-Bond (Charge Assisted) Carboxyl Carboxyl Group (-COOH) Carboxyl->Chloride Weak H-Bond Ring Bromophenyl Ring (Hydrophobic) Ring->Ring Pi-Pi Stacking (Layering)

Figure 2: Expected Hydrogen Bonding Network. The Chloride ion stabilizes the structure by bridging the hydrophilic heads.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Bouacida, S., et al. (2006).[1] DL-Phenylglycinium chloride.[1][2][3] Acta Crystallographica Section E, 62(3), o838-o840. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[4] Acta Crystallographica Section B, 72(2), 171-179. Link

Sources

Comprehensive Elemental Analysis Standards for 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-2-(3-bromophenyl)acetic acid hydrochloride (CAS 79422-73-4) is a highly specialized, non-natural amino acid derivative utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. From an analytical perspective, validating the elemental purity of this compound presents a distinct challenge: it contains a standard organic matrix (C, H, N, O) alongside two distinct halogens—a covalently bound bromine atom and an ionic chloride from the salt formation.

Standard elemental analysis methods often fail when applied to multi-halogenated compounds due to catalyst poisoning and isobaric interferences. This guide objectively compares the performance of various analytical methodologies and provides field-proven, self-validating protocols to ensure absolute stoichiometric accuracy and regulatory compliance.

Part 1: Theoretical Stoichiometry & Analytical Challenges

Before selecting an analytical method, establishing the theoretical mass fractions is critical. The molecular formula for the hydrochloride salt is C8H9BrClNO2 , yielding a molar mass of 266.52 g/mol .

ElementAtomic Mass ( g/mol )Atoms per MoleculeMass Contribution ( g/mol )Theoretical Mass (%)
Carbon (C) 12.011896.08836.05%
Hydrogen (H) 1.00899.0723.40%
Nitrogen (N) 14.007114.0075.26%
Oxygen (O) 15.999231.99812.01%
Bromine (Br) 79.904179.90429.98%
Chlorine (Cl) 35.453135.45313.30%

The Core Challenge: Standard CHNS analyzers rely on flash combustion and thermal conductivity detection. However, the 43.28% total halogen content in this molecule will rapidly poison the copper reduction catalysts and artificially inflate nitrogen readings if not properly mitigated.

Part 2: Comparative Analysis of Halogen Determination Methods

To accurately quantify the high concentrations of Bromine and Chlorine, specialized oxidative pyrolysis is required. Below is a comparison of industry-standard alternatives:

Analytical MethodTarget AnalytesMechanism of ActionSuitability for C8H9BrClNO2
Combustion Ion Chromatography (CIC) Br, ClSchöniger flask combustion followed by anion-exchange IC.Optimal. Baseline resolution easily distinguishes Br⁻ from Cl⁻ in a single run[2].
Schöniger + Titrimetry Total HalogensCombustion followed by argentometric (AgNO3) titration.Suboptimal. Cannot easily differentiate between Br and Cl without complex masking agents[3].
X-Ray Fluorescence (XRF) Br, Cl, Trace MetalsNon-destructive photon emission measurement.Moderate. Fast and compliant with USP standards, but requires strict matrix-matched standards for high accuracy[4].

Part 3: Validated Experimental Protocols

As a self-validating system, every protocol below incorporates internal checks to guarantee data integrity.

Protocol 1: CHNS/O Analysis with Active Halogen Trapping

To determine C, H, N, and O without halogen interference, the combustion system must be physically modified.

  • System Validation (Self-Validation): Run a blank, followed by a certified halogenated standard (e.g., 4-bromobenzoic acid). This proves the halogen trap is functioning before introducing the actual sample.

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of this compound into a tin capsule using a microbalance. Add Vanadium Pentoxide (V₂O₅) as a combustion promoter.

    • Causality: V₂O₅ ensures the complete oxidative cleavage of the robust, electron-withdrawing bromophenyl ring.

  • Combustion & Trapping: Drop the capsule into a 1000°C combustion reactor.

    • Causality: The reactor must be packed with silver wool . Silver reacts with the volatilized halogens to form non-volatile AgBr and AgCl. If omitted, halogens will poison the copper reduction catalyst and shift the baseline of the Thermal Conductivity Detector (TCD).

Protocol 2: Halogen Quantification via Schöniger Flask & Ion Chromatography (CIC)

Invented in 1955, the Schöniger oxygen flask method remains the gold standard for liberating halogens from organic pharmaceutical matrices[3],[5].

  • Absorption Solution Preparation: Prepare an aqueous solution of 10 mM NaOH spiked with 1% H₂O₂.

    • Causality: The H₂O₂ is critical; it acts as an oxidizing agent to ensure that any transient hypohalites or bromates formed during combustion are completely converted into stable halide ions (Br⁻ and Cl⁻) prior to injection[2].

  • Oxidative Pyrolysis: Weigh 5 mg of the sample onto an ashless filter paper. Ignite the paper inside an oxygen-purged Schöniger flask. Allow the flask to sit for 30 minutes to ensure complete absorption of the combustion gases into the liquid phase.

  • Chromatographic Separation: Inject the absorption solution into an Ion Chromatograph equipped with an anion-exchange column.

    • Causality: Because Br⁻ and Cl⁻ have different ionic radii and hydration energies, the stationary phase resolves them into two distinct peaks, allowing precise, independent quantification of the 29.98% Br and 13.30% Cl mass fractions.

  • Spike Recovery (Self-Validation): Spike a duplicate sample with a known concentration of an ERM (European Reference Material) chloride/bromide pellet. A recovery rate of 98-102% validates that no halogens were lost to volatilization during the flask combustion[2].

Protocol 3: Trace Elemental Impurities (USP <232> / <233> Compliance)

Beyond stoichiometric analysis, pharmaceutical intermediates must be screened for toxic heavy metals (Pb, As, Cd, Hg). The industry has shifted away from the qualitative USP <231> colorimetric tests to quantitative Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[6],[7].

  • Microwave Digestion: Digest 0.5 g of the sample in concentrated ultra-pure HNO₃/HCl using a closed-vessel microwave system.

    • Causality: Closed-vessel digestion is mandated by USP <233> to prevent the volatilization and loss of elements like mercury (Hg)[8].

  • ICP-MS Analysis: Analyze the digested solution using ICP-MS in Helium (He) collision cell mode.

    • Causality: The high chloride content from the hydrochloride salt will form polyatomic Argon-Chloride (ArCl⁺) in the plasma. ArCl⁺ has a mass of 75, which directly overlaps with Arsenic (As). The He collision cell breaks apart these polyatomic interferences, preventing false-positive toxicity results.

Part 4: Analytical Workflow Visualization

G A 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride B1 CHNS/O Combustion (1000°C + Silver Trap) A->B1 Aliquot 1 B2 Schöniger Flask Combustion (O2) A->B2 Aliquot 2 B3 Microwave Digestion (HNO3/HCl) A->B3 Aliquot 3 C1 TCD Detection (C, H, N, O) B1->C1 C2 Ion Chromatography (Br-, Cl-) B2->C2 C3 ICP-MS / OES (Trace Metals) B3->C3 D1 Organic Matrix Validation C1->D1 D2 Halogen Stoichiometry Validation C2->D2 D3 USP <232>/<233> Compliance C3->D3

Workflow for comprehensive elemental analysis of halogenated pharmaceutical intermediates.

References

  • Bentham Science Publishers. "Oxygen Flask Combustion Method." 3

  • ResearchGate. "Oxygen Flask Combustion Method." 5

  • ThermoFisher. "Determination of Halogens in Polymers and Electronics Using a Combustion Ion Chromatography System." 2

  • Pharmaffiliates. "79422-73-4 | Chemical Name : 2-Amino-2-(3-bromophenyl)acetic Acid." 1

  • US Pharmacopeia (USP). "<233> ELEMENTAL IMPURITIES—PROCEDURES." 8

  • Nucro-Technics. "Elemental Impurities Testing: A Primer on USP <232> and USP <233>." 6

  • Chemetrix. "USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: Agilent's ICP-MS solution." 7

  • Malvern Panalytical. "USP232, USP233 and ICH Q3D - elemental impurities analysis." 4

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride. As a brominated organic compound, this chemical falls into the category of halogenated organic waste, necessitating specific handling and disposal procedures to ensure laboratory safety and environmental protection. Adherence to these protocols is not merely a matter of best practice but a legal requirement under regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[1][2]

The procedures outlined below are grounded in the principles of chemical compatibility, waste minimization, and regulatory compliance. They are designed to provide researchers, scientists, and drug development professionals with the essential information needed to manage this chemical waste stream responsibly.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While the toxicological properties of this compound have not been fully investigated, its chemical structure and data from analogous compounds allow for a robust risk assessment.[3][4]

Key Hazard Considerations:

  • Halogenated Compound: The presence of a bromine atom classifies this as a halogenated organic compound.[5][6] These substances require disposal via high-temperature incineration to prevent the formation of persistent environmental pollutants.[5] Burning this compound may produce highly toxic and corrosive hydrogen bromide gas.[3][4]

  • Acidic Nature: As a hydrochloride salt, this compound is acidic. It must not be mixed with bases, cyanides, azides, or hypochlorite solutions to avoid violent reactions or the release of toxic gases.[7]

  • Irritant: Similar bromophenylacetic acid compounds are known to cause skin and serious eye irritation, as well as respiratory tract irritation.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Property/Hazard Identifier Source
Chemical Name This compoundN/A
CAS Number 150174-93-9 (for free base)[8]
Molecular Formula C₈H₈BrNO₂ · HClN/A
Classification Halogenated Organic Acid[5][6]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[3]
Disposal Route Hazardous Waste Incineration[5]

The Core Principle: Waste Segregation

The single most critical step in managing this waste stream is proper segregation. Halogenated and non-halogenated organic wastes have fundamentally different disposal pathways and associated costs.

  • Non-Halogenated Solvents: Often blended for use as an alternative fuel source in cement kilns, representing a form of recycling.[5]

  • Halogenated Solvents: Must be incinerated at high temperatures with specialized scrubbers to neutralize the resulting acid gases (like HBr). This process is significantly more expensive and energy-intensive.[5][6]

Contaminating a large container of non-halogenated waste with even a small amount of a halogenated compound like this compound renders the entire volume as halogenated waste. This dramatically increases disposal costs and environmental burden. Therefore, dedicated waste containers are essential.

Step-by-Step Disposal Protocol

This protocol details the process from the point of waste generation to its final collection by a certified hazardous waste handler.

Step 1: Select the Correct Waste Container

  • Obtain a dedicated container labeled "Halogenated Organic Waste."

  • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and be in good condition with a secure, screw-top lid.[9][10] Plastic containers are often preferred to glass to minimize the risk of breakage.[2]

  • Ensure the container is stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

Step 2: Label the Container Immediately

  • Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[2][6]

  • Fill out the label completely and legibly:

    • Generator Information: Your name, lab number, and contact information.

    • Contents: Write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[2] If it's a solution, list all components and their approximate percentages (e.g., "Methanol: ~90%, this compound: ~10%").

    • Hazards: Check the appropriate hazard boxes (e.g., Toxic, Corrosive/Acid).

Step 3: Add Waste to the Container

  • Always wear appropriate PPE: safety goggles with side shields, nitrile gloves, and a lab coat.

  • Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Keep the waste container closed at all times, except when actively adding waste.[6][10][11] This is a critical safety and regulatory requirement to prevent the release of volatile organic compounds (VOCs).

Step 4: Proper Storage Pending Disposal

  • Store the sealed waste container in secondary containment to contain any potential leaks.[6]

  • Keep the container away from heat, sparks, or open flames.

  • Ensure incompatible waste streams (e.g., strong bases, oxidizers) are stored separately.[7]

Step 5: Requesting Waste Pickup

  • Do not allow waste to accumulate indefinitely. Regulations dictate maximum accumulation times.[10][12]

  • When the container is no more than three-quarters full, or as you approach your institution's time limit, submit a chemical waste pickup request to your EHS department.[10]

  • Never dispose of this chemical down the sink or in the regular trash.[2][11]

Step 6: Handling Empty Containers

  • An "empty" container that held this chemical is still considered hazardous waste.

  • To be disposed of as non-hazardous trash, the container must be triple-rinsed with a suitable solvent (like water or methanol).[9]

  • Crucially, the rinsate from each rinse must be collected and disposed of as halogenated hazardous waste. [9] After rinsing, deface or remove the original labels before placing the container in the appropriate recycling or trash bin.

Visualization of Disposal Workflow

The following diagram illustrates the critical decision-making process for laboratory chemical waste disposal.

G Chemical Waste Disposal Workflow start Waste Generated is_halogenated Contains Halogens (F, Cl, Br, I)? start->is_halogenated halogen_waste_container Collect in 'HALOGENATED WASTE' Container is_halogenated->halogen_waste_container Yes non_halogen_waste_container Collect in 'NON-HALOGENATED WASTE' Container is_halogenated->non_halogen_waste_container No label_container Label Container with Full Chemical Names, Hazards, and Date halogen_waste_container->label_container non_halogen_waste_container->label_container store_safely Store in Secondary Containment in Satellite Accumulation Area label_container->store_safely request_pickup Request EHS Pickup When Full or Time Limit Reached store_safely->request_pickup

Caption: Decision workflow for segregating chemical waste.

Emergency Procedures: Spills and Exposure

Personnel Exposure:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • In all cases, seek immediate medical attention after initial first aid and report the incident to your supervisor and EHS department.

Spill Cleanup:

  • Small Spills (manageable by lab personnel):

    • Alert others in the area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Sweep or scoop the absorbed material into a designated hazardous waste container.

    • The spill cleanup materials are now also considered halogenated hazardous waste and must be labeled and disposed of accordingly.[9]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[11] Do not attempt to clean up a large spill yourself.

By adhering to this guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our shared ecosystem.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • Removal of Halogenated Organic Compounds in Landfill Gas by Top Covers Containing Zero-Valent Iron. Environmental Science & Technology - ACS Publications. [Link]

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety, Temple University. [Link]

Sources

Personal protective equipment for handling 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that working with novel or specialized chemical reagents requires a safety-first mindset grounded in a thorough understanding of potential hazards. This guide provides essential, immediate safety and logistical information for handling 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride. While this specific compound may not have an extensive, dedicated safety profile, we can establish a robust safety protocol by analyzing its structure—a halogenated organic acid—and referencing data from closely related analogs.

The core principle of this guidance is proactive risk mitigation. The procedures outlined below are designed to protect you, your colleagues, and your research by establishing a self-validating system of safety at every step.

Hazard Assessment: Understanding the Risks

This compound is a brominated aromatic amino acid derivative. Based on data from similar compounds, such as 2-bromophenylacetic acid, the primary hazards are associated with direct contact and inhalation.

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3] Prolonged exposure to halogenated organic compounds may lead to dermatitis.[4]

  • Serious Eye Irritation (Category 2): The compound, particularly as a powder, poses a significant risk of causing serious eye irritation upon contact.[1][2][3][5]

  • Respiratory Irritation (Category 3): Inhalation of the dust may cause respiratory tract irritation.[2][6]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity for safe handling.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is dictated by the potential routes of exposure—dermal (skin), ocular (eyes), and respiratory. The following table summarizes the required PPE for various operational scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical splash goggles.[1]Nitrile gloves.[4]Laboratory coat.[4]Not required if handled within a certified chemical fume hood.
Open Bench Operations (Small Quantities, <1g) Chemical splash goggles.Nitrile gloves.Laboratory coat.Recommended if dust generation is possible. An N95 respirator provides particulate protection.
Handling Larger Quantities (>25g) or Operations with High Splash/Aerosol Potential Chemical splash goggles and a face shield.[4][7]Nitrile gloves. Inspect prior to use.[8]Chemical-resistant apron over a laboratory coat.Use within a chemical fume hood is mandatory. If not possible, a full-face air-purifying respirator is required.[9]
Spill Cleanup Chemical splash goggles.Heavy-duty nitrile gloves.Chemical-resistant apron or coveralls.Air-purifying respirator with particulate filters (if a solid spill) or organic vapor cartridges.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures that safety protocols are integrated into the entire lifecycle of the chemical in the lab.

Step-by-Step Handling Protocol: Weighing and Dissolving
  • Preparation:

    • Designate a work area, preferably within a certified chemical fume hood.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment: spatula, weigh boat, beaker, solvent, magnetic stir bar, etc.

    • Ensure an eyewash station and safety shower are accessible.[4]

  • Donning PPE:

    • Put on your laboratory coat.

    • Don safety goggles.

    • Wash and dry hands, then don nitrile gloves, ensuring they fit properly and have no visible defects.[8]

  • Chemical Handling:

    • Carefully open the container to avoid generating airborne dust.

    • Use a clean spatula to transfer the desired amount of this compound to a weigh boat on a tared balance.

    • Once weighed, gently tap the solid into your reaction vessel or beaker containing the solvent.

    • Close the primary container tightly.

  • Decontamination & Doffing PPE:

    • Clean the spatula and any other contaminated reusable equipment.

    • Wipe down the work surface.

    • Dispose of the weigh boat and any other contaminated disposable items in the designated solid hazardous waste container.[1][2]

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate waste stream.[8]

    • Wash hands thoroughly with soap and water.[1][5][8]

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep 1. Designate & Prepare Work Area (Fume Hood) ppe_don 2. Don Required PPE (Coat, Goggles, Gloves) prep->ppe_don weigh 3. Weigh Compound (Minimize Dust) ppe_don->weigh dissolve 4. Transfer & Dissolve weigh->dissolve decon 5. Clean Workspace & Equipment dissolve->decon waste 6. Dispose of Contaminated Items in Hazardous Waste decon->waste ppe_doff 7. Doff PPE Correctly waste->ppe_doff wash 8. Wash Hands Thoroughly ppe_doff->wash

Caption: Safe Handling Workflow for this compound.

Emergency and Disposal Plans

Spill Response
  • Minor Spill (<1g):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep the mixture into a designated hazardous waste container.[10]

    • Clean the spill area with a suitable solvent and wipe clean.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) office.

    • Prevent entry to the area.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess reagent should be placed in a clearly labeled, sealed container for solid hazardous waste.[6]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for halogenated organic waste.

  • Consult your institution's EHS department for specific collection and disposal procedures, as local regulations must be followed.[10][11]

By adhering to these guidelines, you establish a culture of safety that extends beyond the product itself, ensuring the integrity of your research and the well-being of your team.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Bromophenylacetic acid.
  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: p-Bromophenylacetic acid.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Bromophenylacetic acid.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Bromophenylacetic acid.
  • Enamine. (n.d.). Safety Data Sheet: 2-(2-bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid.
  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • TCI Chemicals. (2025, February 10). Safety Data Sheet.
  • Kishida Chemical Co., Ltd. (2023, January 27). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Manchester Organics. (n.d.). 2-Amino-2-(3-bromophenyl)acetic acid.
  • Dival. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.